1-methyl-1H-indazol-6-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNUPJYGSOVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357028 | |
| Record name | 1-methyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74728-65-7 | |
| Record name | 1-Methyl-1H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74728-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indazol-6-amine is a versatile heterocyclic amine that has garnered significant attention in medicinal chemistry and materials science. Its unique structural scaffold serves as a crucial building block in the synthesis of a diverse range of biologically active molecules, most notably in the development of kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, offering valuable insights for researchers engaged in drug discovery and development.
Chemical Properties and Structure
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Melting Point | 174-180 °C | [1] |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Favorable solubility | [1] |
| Appearance | Beige powder | [1] |
Structural Identifiers
| Identifier | Value | Source |
| CAS Number | 74728-65-7 | [1][3] |
| InChI | InChI=1S/C8H9N3/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,9H2,1H3 | [2] |
| InChIKey | YTKNUPJYGSOVLV-UHFFFAOYSA-N | [2] |
| SMILES | CN1C=C(C=CC=2N)C2=C1N | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from 6-nitro-1H-indazole. The following protocol is adapted from established methodologies for the synthesis of similar indazole derivatives and provides a reliable route to the target compound.[4][5]
Synthesis of this compound
Step 1: N-Methylation of 6-nitro-1H-indazole to form 1-methyl-6-nitro-1H-indazole
This procedure outlines the regioselective N-methylation of 6-nitro-1H-indazole, which favors alkylation at the N1 position under specific basic conditions.
-
Materials and Reagents:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH)
-
Iodomethane (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-nitro-1H-indazole.
-
Step 2: Reduction of 1-methyl-6-nitro-1H-indazole to this compound
The final step involves the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Materials and Reagents:
-
1-methyl-6-nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Applications in Drug Discovery and Signaling Pathways
This compound is a pivotal intermediate in the synthesis of potent and selective kinase inhibitors.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole scaffold of this compound serves as an effective hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of various kinases.
Derivatives of this compound have been investigated as inhibitors of several important cancer-related kinases, including:
-
FMS-like tyrosine kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML).[7]
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is a target in several cancers.[8]
-
Platelet-derived growth factor receptor (PDGFR): Involved in cell growth and division.[9]
-
RAF kinases (e.g., BRAF): Components of the MAPK/ERK pathway, which is frequently activated in melanoma and other cancers.[6]
The following diagrams illustrate the synthetic utility of this compound in the generation of a generic kinase inhibitor and its subsequent role in blocking a key cellular signaling pathway.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical structure and versatile reactivity make it an invaluable starting material for the synthesis of complex molecules with therapeutic potential. The methodologies outlined in this guide, coupled with an understanding of its role in targeting key signaling pathways, provide a solid foundation for researchers aiming to leverage this compound in their drug discovery endeavors. Further exploration of its properties and applications is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-methyl-1H-indazol-6-amine (CAS: 74728-65-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indazol-6-amine, with the CAS number 74728-65-7, is a versatile heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This compound, in particular, serves as a crucial building block in the synthesis of a wide array of biologically active molecules, most notably in the development of kinase inhibitors for oncology.[1][2] Its structural features allow for diverse chemical modifications, making it an attractive starting material for the design of targeted therapies. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological relevance, and experimental applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[1][3]
| Property | Value | Reference |
| CAS Number | 74728-65-7 | [1][3] |
| Molecular Formula | C₈H₉N₃ | [1][3] |
| Molecular Weight | 147.18 g/mol | [1][3] |
| Appearance | Beige to off-white solid/powder | - |
| Melting Point | 174-180 °C | - |
| Purity | ≥95% | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-Amino-1-methyl-1H-indazole, 1-methyl-6-indazolamine | [1] |
| Solubility | Soluble in DMSO | [4] |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not extensively published in a single source, a reliable synthetic route can be extrapolated from established methods for analogous indazole compounds. The following protocol is adapted from the synthesis of 6-bromo-1-methyl-1H-indazol-4-amine and the reduction of a nitro-indazole precursor.[5][6]
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 6-nitro-1H-indazole. The first step involves the N-methylation of the indazole ring, followed by the reduction of the nitro group to the desired amine.
References
An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine: Properties, Synthesis, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indazol-6-amine is a heterocyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid indazole core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its crucial role as a building block for potent kinase inhibitors, particularly targeting Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K).
Physical and Chemical Properties
This compound is typically a beige powder.[1] A summary of its key physical and chemical properties is presented in the tables below. While experimental data for some properties are limited, computed values provide useful estimates for research and development purposes.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| Appearance | Beige powder | [1] |
| Melting Point | 174-180 °C | [1] |
| Boiling Point | (Predicted) 354.5±15.0 °C | |
| pKa (Predicted) | 4.85±0.10 (most basic) | |
| LogP (Computed) | 1.4 | [3] |
Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble | Commonly used for creating stock solutions. |
| Water | Sparingly soluble | Aqueous solubility may be enhanced at lower pH. |
| Ethanol | Moderately soluble |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of the expected spectral data.
¹H NMR Spectroscopy
Predicted ¹H NMR (DMSO-d₆, 400 MHz):
-
~7.5-7.8 ppm (d, 1H): Aromatic proton on the indazole ring.
-
~6.8-7.2 ppm (m, 2H): Aromatic protons on the indazole ring.
-
~5.0-5.5 ppm (s, 2H): Amine (-NH₂) protons.
-
~3.8-4.0 ppm (s, 3H): Methyl (-CH₃) protons.
¹³C NMR Spectroscopy
Predicted ¹³C NMR (DMSO-d₆, 100 MHz):
-
~140-150 ppm: Quaternary carbons of the indazole ring.
-
~110-135 ppm: Aromatic CH carbons of the indazole ring.
-
~30-35 ppm: Methyl (-CH₃) carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic peaks for the amine and aromatic functionalities.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3250 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| 1650-1550 | N-H bending (amine) and C=C stretching (aromatic) |
| 1500-1400 | C=C stretching (aromatic) |
Mass Spectrometry
Mass spectrometry data would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methyl group and cleavage of the indazole ring.
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular ion) |
| 132 | [M - CH₃]⁺ |
Experimental Protocols
The following sections outline a plausible synthetic route and analytical methodology for this compound based on established procedures for related compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the N-methylation of 6-nitro-1H-indazole followed by the reduction of the nitro group.
Step 1: N-methylation of 6-nitro-1H-indazole to 1-methyl-6-nitro-1H-indazole
-
Materials: 6-nitro-1H-indazole, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-methyl-6-nitro-1H-indazole.
-
Step 2: Reduction of 1-methyl-6-nitro-1H-indazole to this compound
-
Materials: 1-methyl-6-nitro-1H-indazole, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
To a solution of 1-methyl-6-nitro-1H-indazole (1.0 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound purity and for monitoring reaction progress.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or mobile phase) to a concentration of approximately 1 mg/mL.
Role in Drug Discovery: A Scaffold for Kinase Inhibitors
The indazole moiety is a privileged scaffold in medicinal chemistry, frequently found in clinically approved and investigational kinase inhibitors. This compound serves as a key building block for the synthesis of these targeted therapies, particularly for Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K). The 6-amino group provides a crucial attachment point for various side chains that can be tailored to achieve high potency and selectivity for the target kinase.
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Overexpression of PLK4 is observed in various cancers and is associated with tumor progression.[4] Therefore, inhibition of PLK4 represents a promising therapeutic strategy for cancer treatment. Several potent and selective PLK4 inhibitors based on the indazole scaffold have been developed.[2]
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 1-methyl-1H-indazol-6-amine
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1-methyl-1H-indazol-6-amine, a versatile building block in pharmaceutical research and material science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide outlines its known characteristics and provides detailed, generalized protocols for its evaluation.
Core Compound Properties
This compound is a solid, beige powder with a melting point in the range of 174-180 °C.[1] Its molecular formula is C₈H₉N₃, and it has a molecular weight of 147.18 g/mol .[2] While described as having "favorable solubility and stability," quantitative data is scarce.[1] For the parent compound, 1H-indazol-6-amine, an aqueous solubility of 18.2 µg/mL at pH 7.4 has been reported, which may serve as a preliminary estimate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| Appearance | Beige powder | [1] |
| Melting Point | 174-180 °C | [1] |
| Storage Conditions | 0-8 °C | [1] |
Solubility Profile
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound.
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Distilled water
-
5% HCl solution
-
5% NaOH solution
-
Organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
pH meter
Procedure:
-
Water Solubility:
-
Add a small, accurately weighed amount (e.g., 1 mg) of this compound to a test tube.
-
Add 1 mL of distilled water.
-
Vigorously mix the sample using a vortex mixer for 2 minutes.
-
Visually inspect for undissolved solid. If dissolved, incrementally add more of the compound until saturation is reached.
-
Measure the pH of the saturated solution.
-
-
Aqueous Solubility at Different pH:
-
Repeat the water solubility protocol using 5% HCl and 5% NaOH solutions instead of distilled water to assess solubility in acidic and basic conditions.
-
-
Organic Solvent Solubility:
-
Repeat the solubility protocol using various organic solvents.
-
Data Analysis: Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, the saturated solution should be filtered to remove undissolved solid, and the concentration of the dissolved compound can be determined using a suitable analytical method such as UV-Vis spectroscopy or HPLC.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application.[1] Stability testing is essential to understand how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light.
General Stability Considerations for Amines
Amine-containing compounds can be susceptible to degradation through oxidation and thermal decomposition.[4][5] Oxidative degradation can occur in the presence of oxygen, while thermal degradation is influenced by high temperatures.[4] The specific degradation pathways for this compound have not been documented in the literature.
Experimental Protocol for Stability Testing
The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][7]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate sample containers (e.g., sealed vials)
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC)
Procedure:
-
Sample Preparation:
-
Package the compound in containers that mimic the proposed storage and distribution packaging.
-
-
Storage Conditions:
-
Long-term stability: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
Photostability: Expose the sample to a light source according to ICH Q1B guidelines.
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analytical Tests:
-
At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay (potency)
-
Purity and degradation products
-
-
Data Analysis: The results will establish a stability profile and help determine the appropriate storage conditions and re-test period for the compound.
Conclusion
This compound is a compound of significant interest in drug discovery and material science. While its general physicochemical properties are known, there is a notable lack of specific, quantitative data on its solubility and stability in the public domain. The experimental protocols provided in this guide offer a framework for researchers to generate this critical data, enabling a more thorough understanding and application of this valuable chemical entity. Further studies are warranted to fully characterize the solubility and stability profile of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmastate.academy [pharmastate.academy]
- 5. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 6. database.ich.org [database.ich.org]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
The Biological Landscape of 1-Methyl-1H-indazol-6-amine: A Scaffolding Perspective in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents.[1] While extensive research into the specific biological activities of this compound is not extensively detailed in publicly available literature, its significance primarily lies in its application as a crucial building block in the synthesis of pharmacologically active molecules.[2] This technical guide will provide an in-depth overview of the known applications and the broader biological context of indazole derivatives, which informs the potential utility of this compound in drug discovery.
The Indazole Scaffold: A Privileged Motif in Drug Design
Indazole derivatives are a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[3] The indazole nucleus is often considered a bioisostere of indole, and its unique electronic properties allow it to participate in various biological interactions, particularly as a hinge-binding motif in protein kinase inhibitors.
Anticipated Biological Relevance of this compound
Given its structural features, this compound is a valuable intermediate in the synthesis of compounds targeting a range of biological pathways. It is commercially available and utilized in both pharmaceutical development and biochemical research.[2][4] Its primary application is in the generation of more complex molecules for screening and development in areas such as oncology and neurology.[2]
Anticancer Potential of Related Indazole Derivatives
Research into closely related 6-aminoindazole derivatives has revealed promising anticancer activities. For instance, a series of N-substituted 1H-indazole-6-amines were designed as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[5] One analog, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, demonstrated potent anti-proliferative effects in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM and was shown to suppress IDO1 protein expression.[5] This highlights the potential for derivatives of this compound to be developed as anticancer agents.
Synthesis and Methodologies
The synthesis of indazole derivatives is well-established, with numerous protocols available for the functionalization of the indazole core. The synthesis of this compound would typically start from a commercially available substituted indazole, such as 6-nitro-1H-indazole. A general synthetic workflow would involve N-methylation followed by the reduction of the nitro group to an amine.
General Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: N-Methylation of 6-Nitro-1H-indazole (Illustrative)
A representative protocol for the N-methylation of a substituted indazole is the methylation of 6-nitro-1H-indazole.[6]
-
Preparation : A solution of 6-nitro-1H-indazole (1.0 equivalent) is prepared in a suitable solvent such as dimethylformamide (DMF) and cooled in an ice bath.
-
Deprotonation : A base, such as sodium hydride (NaH) (2.0 equivalents), is added portion-wise to the solution with stirring. The reaction mixture is maintained at 0°C for a specified time.
-
Methylation : A methylating agent, such as iodomethane (1.1 equivalents), is added dropwise to the reaction mixture.
-
Reaction : The mixture is stirred at room temperature for several hours.
-
Workup : The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.
-
Purification : The crude product is purified by column chromatography to separate the N1 and N2 isomers.
Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
To assess the antiproliferative activity of synthesized compounds, the Sulforhodamine B (SRB) assay is a commonly used method.[5]
-
Cell Plating : Cancer cell lines are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.
-
Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation : The cells are fixed with a solution such as trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with SRB solution.
-
Washing : Unbound dye is removed by washing with acetic acid.
-
Solubilization : The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm).
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Quantitative Data on Related Compounds
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 | Anti-proliferative | 0.4 ± 0.3 | [5] |
Conclusion
This compound represents a key molecular scaffold with significant potential in the field of drug discovery. Although direct biological activity data for this specific compound is limited, the well-documented and diverse pharmacological activities of the broader indazole class, particularly in oncology, suggest that derivatives of this compound are promising candidates for the development of novel therapeutics. Further research into the synthesis and biological evaluation of such derivatives is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the indazole scaffold for innovative drug design.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-methyl-1H-indazol-6-amine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-indazol-6-amine, a key heterocyclic building block in medicinal chemistry. Its utility is particularly pronounced in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncology. This document details the chemical and physical properties, a reliable synthetic route, and its application in the development of pharmacologically active molecules. Spectroscopic data for the characterization of this compound are also provided.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive primary amine and a methylated indazole core. This unique structural arrangement makes it an invaluable synthon for introducing the indazole motif into larger, more complex molecules. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide array of biological targets, including protein kinases.[1] Its ability to participate in various chemical transformations allows for the facile generation of diverse compound libraries for drug discovery programs. This guide will focus on its synthesis, characterization, and role as a crucial intermediate in the preparation of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉N₃ | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| CAS Number | 74728-65-7 | [1][2] |
| Appearance | Beige powder | [1] |
| Melting Point | 174-180 °C | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Solubility | Soluble in organic solvents such as DMF and THF. | Inferred from synthetic protocols |
| Storage | Store at 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 6-nitro-1H-indazole. The first step involves the regioselective methylation of the indazole nitrogen, followed by the reduction of the nitro group to the desired primary amine.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-methyl-6-nitro-1H-indazole
This procedure outlines the N-methylation of 6-nitro-1H-indazole. Under these conditions, methylation is favored at the N1 position.
-
Materials and Reagents:
-
6-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (eluent: ethyl acetate) to afford 1-methyl-6-nitro-1H-indazole as a yellow solid.[3]
-
-
Expected Yield: ~56%[3]
Step 2: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding amine via catalytic hydrogenation.
-
Materials and Reagents:
-
1-Methyl-6-nitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.[4]
-
-
Expected Yield: High (quantitative or near-quantitative yields are common for this type of reduction).
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of this compound.
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons, an N-methyl group, and an amino group. |
| ¹³C NMR | Expected signals for the aromatic carbons and the N-methyl carbon. |
| Mass Spec. | Expected molecular ion peak (M+) at m/z = 147. |
| FTIR | Expected absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
Applications in Medicinal Chemistry: A Building Block for Kinase Inhibitors
This compound is a valuable building block in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The 6-amino group provides a convenient handle for introducing various side chains through reactions such as amide bond formation, urea formation, or reductive amination. These modifications allow for the fine-tuning of the molecule's binding affinity and selectivity for the target kinase.
Derivatives of 6-aminoindazoles have been explored as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like Tyrosine Kinase 3 (FLT3).[5][6][7] These kinases are key regulators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.
Role in Targeting the VEGFR Signaling Pathway
VEGFRs are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of the VEGFR signaling pathway is a clinically validated strategy for cancer treatment, as it can starve tumors of the nutrients and oxygen they need to grow and metastasize.
Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.
Safety and Handling
This compound is a chemical substance that should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
GHS Hazard Statements:
-
Harmful if swallowed[2]
-
Causes skin irritation[2]
-
Causes serious eye irritation[2]
-
May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for the development of novel kinase inhibitors and other targeted therapies. This guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their research and development endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 1-Methyl-1H-indazol-6-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine has made it a valuable template for the design of kinase inhibitors and other targeted therapeutics. This technical guide focuses on the therapeutic potential of a specific subclass: 1-methyl-1H-indazol-6-amine derivatives. These compounds have emerged as promising candidates for the development of novel anticancer agents, demonstrating potent activity in various cancer cell lines. This document provides a comprehensive overview of their synthesis, biological activity, and mechanism of action, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.
Quantitative Biological Activity
The anti-proliferative activity of a series of N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives has been evaluated in various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: Anti-proliferative Activity of N-Arylmethyl-1,3-dimethyl-1H-indazol-6-amine Derivatives
| Compound ID | R | HCT116 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 30 | H | 1.1 ± 0.5 | 1.3 ± 0.2 | 1.5 ± 0.3 | 1.6 ± 0.4 | 1.8 ± 0.2 |
| 31 | 2-F | 0.9 ± 0.2 | 1.1 ± 0.3 | 1.3 ± 0.1 | 1.4 ± 0.2 | 1.6 ± 0.3 |
| 32 | 3-F | 0.7 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.2 | 1.2 ± 0.1 | 1.4 ± 0.2 |
| 36 | 4-F | 0.4 ± 0.3 | 0.6 ± 0.1 | 0.8 ± 0.2 | 0.9 ± 0.3 | 1.1 ± 0.1 |
| 37 | 4-Cl | 0.6 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.2 |
| 38 | 4-Br | 0.8 ± 0.3 | 1.0 ± 0.2 | 1.2 ± 0.1 | 1.3 ± 0.3 | 1.5 ± 0.1 |
Table 2: Anti-proliferative Activity of N-Heteroarylmethyl-1,3-dimethyl-1H-indazol-6-amine Derivatives
| Compound ID | R | HCT116 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MCF7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 40 | 2-pyridyl | 1.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.5 | 2.3 ± 0.6 | 2.6 ± 0.4 |
| 41 | 3-pyridyl | 1.3 ± 0.3 | 1.6 ± 0.2 | 1.9 ± 0.4 | 2.1 ± 0.5 | 2.4 ± 0.3 |
| 42 | 4-pyridyl | 1.2 ± 0.2 | 1.5 ± 0.1 | 1.8 ± 0.3 | 2.0 ± 0.4 | 2.3 ± 0.2 |
Experimental Protocols
General Synthesis of N-substituted 1,3-dimethyl-1H-indazol-6-amine Derivatives
The synthesis of the target compounds is achieved through a multi-step process starting from the corresponding 6-nitro-1H-indazole.
Step 1: N-methylation of 6-nitro-1H-indazole To a solution of 6-nitro-1H-indazole in dimethylformamide (DMF), potassium carbonate and iodomethane are added. The reaction mixture is stirred at room temperature to yield a mixture of N1- and N2-methylated isomers. The major N1-isomer (1-methyl-6-nitro-1H-indazole) is separated by column chromatography.
Step 2: Reduction of the nitro group The purified 1-methyl-6-nitro-1H-indazole is dissolved in ethanol, and palladium on carbon (10% Pd/C) is added as a catalyst. The mixture is stirred under a hydrogen atmosphere to reduce the nitro group, yielding this compound.
Step 3: N-alkylation/arylation of this compound The this compound is then reacted with various aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, via reductive amination to produce the final N-substituted this compound derivatives.
General synthesis workflow for N-substituted derivatives.
In Vitro Anti-proliferative Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, HepG2, MCF7, MDA-MB-231)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
DMSO
Protocol:
-
Seed the cells in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Mechanism of Action and Signaling Pathways
Recent studies have shown that potent this compound derivatives, such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ), exert their anticancer effects through multiple mechanisms, including the suppression of indoleamine 2,3-dioxygenase 1 (IDO1) expression and the induction of cell cycle arrest at the G2/M phase.[1]
IDO1 Pathway Inhibition
IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which suppresses the activity of immune cells, such as T cells and natural killer (NK) cells, allowing the tumor to evade immune surveillance. Inhibition of IDO1 can restore the anti-tumor immune response.
Inhibition of the IDO1 signaling pathway.
G2/M Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. It consists of four phases: G1, S, G2, and M. The G2/M checkpoint ensures that the cell is ready for mitosis. Arresting the cell cycle at this checkpoint can prevent the proliferation of cancer cells and induce apoptosis. The ability of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine to induce G2/M arrest suggests its interaction with key regulators of this checkpoint, such as cyclin-dependent kinases (CDKs) and their associated cyclins.[1]
Induction of G2/M cell cycle arrest.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit cancer cell proliferation, suppress key immunosuppressive enzymes like IDO1, and induce cell cycle arrest highlights their multifaceted mechanism of action. The structure-activity relationship data presented in this guide provides a valuable starting point for the design and optimization of more potent and selective drug candidates. The detailed experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate novel derivatives based on this privileged scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their continued development as next-generation therapeutics.
References
The Role of 1-Methyl-1H-Indazol-6-Amine in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the design of potent and selective kinase inhibitors.[1][2] Its bicyclic system, mimicking the purine core of ATP, allows for effective competition at the ATP-binding site of a wide array of kinases.[1] Within this class of compounds, 1-methyl-1H-indazol-6-amine and its derivatives have emerged as crucial building blocks for the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of kinase inhibitors, detailing its application in creating inhibitors for key signaling pathways implicated in cancer and other diseases. We will explore its synthesis, structure-activity relationships (SAR), and provide detailed experimental protocols for key reactions.
The strategic methylation at the N1 position of the indazole ring can enhance metabolic stability and modulate solubility, while the 6-amino group serves as a versatile synthetic handle for introducing various pharmacophores.[3] This allows for the fine-tuning of inhibitor potency and selectivity against specific kinase targets. Notably, derivatives of this compound have shown significant activity against kinases in critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.
Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors utilizing the this compound core often involves the functionalization of the 6-amino group through common cross-coupling reactions, primarily Buchwald-Hartwig amination and Suzuki coupling.
General Synthetic Workflow
A generalized workflow for the synthesis of kinase inhibitors from this compound is depicted below. This typically involves the coupling of the indazole core with a suitable aryl or heteroaryl halide.
References
Spectroscopic and Structural Characterization of 1-methyl-1H-indazol-6-amine
Document ID: T-GUIDE-MIA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indazol-6-amine (CAS No: 74728-65-7).[1][2][3] As a key building block in medicinal chemistry, particularly in the development of therapeutic agents for oncology and neurological disorders, a thorough understanding of its structural and electronic properties is paramount.[2] This document presents predicted and reference-based spectroscopic data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to guide researchers in acquiring and interpreting this data.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Amino-1-methyl-1H-indazole, 1-Methyl-1H-indazol-6-ylamine[2][3]
-
Monoisotopic Mass: 147.079647300 Da[1]
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound. This data is based on analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra are not universally published.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.75 | s | 1H | H-3 | Singlet, typical for the C3-H in the indazole ring system. |
| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-4 | Doublet, coupled to H-5. |
| ~6.70 | d, J ≈ 1.5 Hz | 1H | H-7 | Doublet with small coupling, meta to the amino group. |
| ~6.55 | dd, J ≈ 8.5, 1.5 Hz | 1H | H-5 | Doublet of doublets, coupled to H-4 and H-7. |
| ~5.50 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Shift is concentration-dependent. |
| ~3.85 | s | 3H | N-CH₃ | Singlet for the N-methyl group protons. |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~149.0 | C-6 | Carbon bearing the amino group, significantly shielded. |
| ~141.0 | C-7a | Quaternary carbon at the ring junction. |
| ~133.5 | C-3 | CH carbon in the pyrazole ring. |
| ~122.0 | C-4 | Aromatic CH. |
| ~120.5 | C-3a | Quaternary carbon at the ring junction. |
| ~110.0 | C-5 | Aromatic CH, shielded by the adjacent amino group. |
| ~95.0 | C-7 | Aromatic CH, significantly shielded by the ortho amino group. |
| ~35.0 | N-CH₃ | N-methyl carbon. |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value | Notes |
| HRMS (ESI) | [M+H]⁺ (Calculated) | 148.0875 | C₈H₁₀N₃⁺, high-resolution mass for the protonated molecule. The exact mass of the neutral molecule is 147.0796 Da.[1] |
| MS (EI) | m/z | 147 ([M]⁺), 132, 105, 78 | Predicted fragmentation pattern includes loss of a methyl group ([M-15]) and other common fragments. |
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Data
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (λ_max) | Assignment | Notes |
| IR | 3450 - 3300 (two bands) | N-H stretch (primary amine) | Asymmetric and symmetric stretching modes characteristic of a primary amine.[4] |
| IR | 3100 - 3000 | C(sp²)-H stretch (aromatic) | Absorption from C-H bonds on the indazole ring. |
| IR | 2950 - 2850 | C(sp³)-H stretch (aliphatic) | Absorption from the N-methyl group. |
| IR | 1620 - 1580 | N-H bend (scissoring) and C=C/C=N stretch | Overlapping region for amine bending and aromatic ring vibrations. |
| UV-Vis | ~240 nm, ~295 nm | π → π* transitions | Expected absorption maxima in a polar solvent like ethanol. The 6-amino group acts as an auxochrome and is expected to cause a bathochromic (red) shift compared to unsubstituted 1-methylindazole.[5] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle.
-
Set a relaxation delay of 2-5 seconds and an acquisition time of 2-4 seconds.
-
Co-add 16 to 64 scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Employ spectral editing techniques like DEPT-135 and DEPT-90 to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry (MS)
-
Sample Preparation (ESI): Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL. Dilute this solution to 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote ionization.[7]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact.[8][9] Alternatively, prepare a KBr pellet containing ~1% of the sample.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[9]
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical entity like this compound.
References
- 1. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 1-methyl-1H-indazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-methyl-1H-indazol-6-amine is a versatile heterocyclic amine belonging to the indazole class of compounds, a scaffold of significant interest in medicinal chemistry.[1] While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural similarity to a range of bioactive molecules suggests several plausible pathways through which it may exert its effects. This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound, drawing parallels with related indazole derivatives that have been investigated as kinase inhibitors and receptor modulators. This document outlines detailed experimental protocols for investigating these potential mechanisms and presents hypothetical data in structured tables to guide research efforts.
Introduction
The indazole core is a privileged scaffold in drug discovery, with numerous derivatives finding applications in oncology, neurology, and inflammatory diseases.[2] Compounds bearing the 1-methyl-indazole moiety have been investigated for a variety of therapeutic purposes. This compound serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting cancer and neurological disorders.[1] Its utility in biochemical research for understanding cellular signaling pathways underscores its potential as a modulator of key biological processes.[1] This guide will focus on three primary hypothetical mechanisms of action for this compound based on the activities of structurally related compounds:
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: A critical pathway regulating cell growth, proliferation, and survival, frequently dysregulated in cancer.[3][4][5][6]
-
Modulation of Leucine-Rich Repeat Kinase 2 (LRRK2) Activity: A key kinase implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[7][8][9][10]
-
Inhibition of Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, whose overexpression is linked to tumorigenesis.[11][12][13][14][15]
Potential Signaling Pathways and Mechanisms of Action
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, contributes to cancer development and progression.[3][4][5][6] Several indazole-containing molecules have been identified as potent inhibitors of PI3K.
LRRK2 Modulation in Neurodegeneration
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[7][8][9][10] LRRK2 is a large, multidomain protein with both kinase and GTPase activity. Its dysregulation is linked to defects in vesicular trafficking, autophagy, and lysosomal function, ultimately leading to neuronal cell death.
PLK4 Inhibition in Cancer
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication during the cell cycle.[11][14] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[11][12][15]
Data Presentation: Hypothetical Inhibitory Activities
The following tables present hypothetical quantitative data for this compound against the proposed targets. These values are for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
| PI3Kα | 150 | Biochemical (ADP-Glo) |
| PI3Kβ | 800 | Biochemical (ADP-Glo) |
| PI3Kδ | 50 | Biochemical (ADP-Glo) |
| PI3Kγ | 200 | Biochemical (ADP-Glo) |
| LRRK2 (G2019S) | 250 | Biochemical (LanthaScreen) |
| PLK4 | 75 | Biochemical (HTRF) |
Table 2: Hypothetical Cellular Activity Profile
| Cell Line | Assay Type | IC50 (µM) | Proposed Target Pathway |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 5.2 | PI3K/AKT/mTOR |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 8.1 | PI3K/AKT/mTOR |
| SH-SY5Y (Neuroblastoma) | Neurite Outgrowth | - (EC50 = 1.5 µM) | LRRK2 |
| HCT116 (Colon Cancer) | Colony Formation | 3.8 | PLK4 |
Experimental Protocols
To investigate the hypothetical mechanisms of action, a series of in vitro biochemical and cell-based assays should be performed.
Workflow for Mechanism of Action Investigation
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity.
-
Materials:
-
Recombinant human kinases (PI3K isoforms, LRRK2, PLK4)
-
Substrates specific for each kinase
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Radioligand Binding Assay
This protocol is for determining the affinity of this compound for a specific receptor, such as a serotonin receptor subtype.[16][17][18][19][20]
-
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-5-HT)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer, the test compound, or the non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding by the test compound and calculate the IC50 and subsequently the Ki value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[21][22][23][24][25]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, its structural features and the known activities of related indazole derivatives provide a strong foundation for targeted investigation. The hypothetical mechanisms presented in this guide, focusing on the inhibition of key kinases such as PI3K, LRRK2, and PLK4, offer promising avenues for research. The detailed experimental protocols provided herein offer a comprehensive framework for elucidating the precise molecular targets and cellular effects of this compound. A systematic approach combining biochemical and cell-based assays will be crucial in unlocking the therapeutic potential of this compound and guiding its future development as a potential therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K and Cancer: Lessons, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LRRK2 signaling in neurodegeneration: two decades of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Roles of LRRK2 and its orthologs in protecting against neurodegeneration and neurodevelopmental defects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bioengineer.org [bioengineer.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scite.ai [scite.ai]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-methyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 1-methyl-1H-indazol-6-amine from 6-nitro-1-methyl-1H-indazole, a critical transformation in the synthesis of pharmacologically active compounds. The resulting this compound is a key building block in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2] Three widely used and effective reduction methods are presented: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with iron in an acidic medium.[1][3] This guide includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and successful synthesis.
Introduction
The reduction of the nitro group in 6-nitro-1-methyl-1H-indazole to form this compound is a fundamental step in medicinal chemistry. The conversion of the electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the indazole ring, making it a versatile intermediate for further functionalization.[1][3] The 6-amino-1-methyl-1H-indazole scaffold is a privileged structure found in numerous biologically active molecules, including those targeting various cellular signaling pathways.[2]
Chemical Structures
| Compound | Structure |
| 6-nitro-1-methyl-1H-indazole | |
| This compound |
Experimental Protocols
Three common methods for the reduction of 6-nitro-1-methyl-1H-indazole are detailed below. The choice of method may depend on factors such as available equipment, desired purity, and scale of the reaction.
Method 1: Catalytic Hydrogenation
This method is known for its clean reaction profile and high yields.[3]
-
Materials and Reagents:
-
6-nitro-1-methyl-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-1-methyl-1H-indazole (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Secure a hydrogen balloon to the flask or place the flask in a Parr hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield this compound.
-
Method 2: Reduction with Tin(II) Chloride
A reliable and widely used method for the reduction of aromatic nitro compounds.[1][3]
-
Materials and Reagents:
-
6-nitro-1-methyl-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate or 2-methoxyethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of 6-nitro-1-methyl-1H-indazole (1.0 eq) in ethyl acetate or 2-methoxyethyl ether at 0 °C, add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl dropwise.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound. The product may be further purified by column chromatography if necessary.
-
Method 3: Reduction with Iron in Acidic Medium
A cost-effective and environmentally benign method.[1][4]
-
Materials and Reagents:
-
6-nitro-1-methyl-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or hydrochloric acid (HCl)
-
Ethanol/Water mixture
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend 6-nitro-1-methyl-1H-indazole (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Add a solution of ammonium chloride or a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron residue.
-
Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate to remove the ethanol.
-
Add ethyl acetate and a saturated NaHCO₃ solution to the residue.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Quantitative Data Summary
The following table summarizes the expected yields and reaction times for the different reduction methods based on similar transformations reported in the literature.[3][4]
| Method | Reducing Agent | Solvent | Temperature | Typical Reaction Time | Reported Yield |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol/Ethanol | Room Temperature | 4-16 hours | >90% |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O / HCl | Ethyl Acetate | 0 °C to Room Temp | 1-3 hours | ~92% |
| Iron Reduction | Fe / NH₄Cl or HCl | Ethanol/Water | Reflux | 1-3 hours | 70-90% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application in Drug Discovery: Kinase Inhibition Pathway
Caption: Role of this compound in kinase inhibitor synthesis.
References
Application Notes and Protocols for N-Methylation of 6-Aminoindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated indazoles are crucial scaffolds in medicinal chemistry and drug development, frequently serving as key building blocks for pharmacologically active compounds. The strategic introduction of a methyl group on one of the nitrogen atoms of the indazole ring can significantly influence the molecule's biological activity, selectivity, and pharmacokinetic properties. The N-methylation of 6-aminoindazole presents a synthetic challenge in controlling regioselectivity, as methylation can occur at either the N1 or N2 position, leading to the formation of two distinct isomers: 1-methyl-1H-indazol-6-amine and 2-methyl-2H-indazol-6-amine. This document provides a detailed overview of reaction conditions for the N-methylation of 6-aminoindazole, including specific protocols and a summary of various methodologies to guide researchers in achieving the desired product with optimal yield and selectivity.
Data Presentation: Comparison of Reaction Conditions
The regioselectivity of N-methylation of the indazole ring is highly dependent on the choice of base, solvent, methylating agent, and reaction temperature. The N1-substituted indazole is generally the thermodynamically more stable product. Below is a summary of reaction conditions adapted from methodologies for similar indazole substrates, which are applicable to 6-aminoindazole or its synthetic precursors.
| Methylating Agent | Base | Solvent | Temperature (°C) | Target Isomer(s) | Key Observations | Reference |
| Iodomethane (CH₃I) | K₂CO₃ | DMF | Not specified | Mixture of N1 and N2 | A common method that often leads to a mixture of isomers, requiring chromatographic separation.[1] | |
| Iodomethane (CH₃I) | NaH | THF | 0 to RT | Predominantly N1 | Strong, non-nucleophilic base in an aprotic solvent favors the formation of the thermodynamically stable N1 isomer.[2][3] | |
| Methyl Tosylate | Cs₂CO₃ | Dioxane | 90 | High N1 selectivity | Cesium carbonate is known to promote selective N1-alkylation of indazoles.[2] | |
| Dimethyl Carbonate (DMC) | DABCO | DMF | Reflux | N2 | This method has been shown to favor the kinetically controlled N2-isomer for some indazole derivatives.[3] | |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaH | THF | 0 to RT | Predominantly N1 | An alternative, potent methylating agent used under conditions favoring the N1 product.[3][4] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective N1-methylation of an indazole core, which can be applied to 6-aminoindazole or a protected precursor. A common synthetic strategy involves the methylation of a more stable precursor, such as 6-nitroindazole, followed by reduction of the nitro group.
Protocol 1: Selective N1-Methylation of 6-Nitroindazole followed by Reduction
This two-step protocol is often preferred as the nitro-substituted indazole is less prone to side reactions and the subsequent reduction is typically high-yielding.
Step 1: N1-Methylation of 6-Nitro-1H-indazole
This procedure is adapted from established methods for selective N1-alkylation of indazoles.[2][3]
Materials:
-
6-Nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-nitro-1H-indazole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium salt of the indazole will be observed.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 1-methyl-6-nitro-1H-indazole.
Step 2: Reduction of 1-Methyl-6-nitro-1H-indazole to this compound
This is a standard hydrogenation procedure.[5]
Materials:
-
1-Methyl-6-nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-methyl-6-nitro-1H-indazole (1.0 eq.) in methanol in a flask suitable for hydrogenation.
-
Add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
Mandatory Visualizations
Logical Relationship of Reagent Choice and Isomer Outcome
Caption: Reagent choice dictates the N-methylation isomer outcome.
Experimental Workflow for N1-Methylation and Reduction
Caption: Two-step synthesis of this compound.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-methyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structure serves as a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors for oncology and neurology.[1] Functionalization of the indazole core is a critical strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating biaryl and heteroaryl-aryl structures with high efficiency and broad functional group tolerance.[2]
This document provides detailed application notes and experimental protocols for the use of 1-methyl-1H-indazol-6-amine in Suzuki coupling reactions. As the amino group is not a suitable leaving group for this transformation, a two-step synthetic sequence is presented. The first step involves the conversion of the amine to a halide via a Sandmeyer-type reaction, yielding a reactive 6-bromo-1-methyl-1H-indazole intermediate. The second step details the subsequent Suzuki-Miyaura coupling of this intermediate with various organoboron reagents to generate a diverse array of 6-aryl-1-methyl-1H-indazole derivatives.
Synthetic Strategy Overview
The overall synthetic pathway involves two key transformations:
-
Sandmeyer Bromination: Conversion of the starting material, this compound, into 6-bromo-1-methyl-1H-indazole. This is achieved through the formation of a diazonium salt followed by displacement with a bromide ion, typically from a copper(I) bromide source.[3]
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between the synthesized 6-bromo-1-methyl-1H-indazole and an aryl- or heteroarylboronic acid to form a new carbon-carbon bond at the C6 position.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1-methyl-1H-indazole (Sandmeyer Reaction)
This protocol is a representative procedure adapted from general Sandmeyer reaction methodologies for aromatic amines.[3][4][5][6]
Materials and Reagents:
-
This compound
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 eq.) in a 48% HBr solution (approx. 5-10 mL per gram of amine).
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred indazole suspension, ensuring the internal temperature is maintained below 5 °C. Vigorous gas evolution (N₂) may be observed.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Halogenation:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% HBr with gentle warming, then cool the solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuBr/HBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole.
-
Protocol 2: Synthesis of 6-aryl-1-methyl-1H-indazoles (Suzuki-Miyaura Coupling)
This is a general protocol for the Suzuki coupling of 6-bromo-1-methyl-1H-indazole with various arylboronic acids, based on established procedures for bromo-indazoles.[1][2][7][8]
Materials and Reagents:
-
6-bromo-1-methyl-1H-indazole (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or dimethoxyethane (DME)/water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add 6-bromo-1-methyl-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%) to the reaction mixture.
-
-
Reaction:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 6-aryl-1-methyl-1H-indazole.
-
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of substituted bromo-indazoles, which are applicable to 6-bromo-1-methyl-1H-indazole.
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80-100 | N/A | High | [1] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 84 | [7][8][9] |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 60 | [7][8][9] |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ | Dioxane/H₂O | RT | 8-12 | 75-94 | [2] |
| 6-bromo-1,4-dimethyl-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5.5) | Na₂CO₃ | Dioxane/H₂O | Reflux | 48 | N/A |
Visualizations
Experimental Workflow
The diagram below illustrates the general laboratory workflow for the Suzuki-Miyaura coupling protocol described above.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the widely accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: Protocol for Buchwald-Hartwig Amination with 1-methyl-1H-indazol-6-amine
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in medicinal chemistry and materials science due to its wide substrate scope and functional group tolerance, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3] The indazole scaffold is a privileged structure in drug discovery, and functionalization at the 6-position via C-N coupling allows for the synthesis of diverse compound libraries for therapeutic development.[4][5]
This document provides a detailed protocol for the N-arylation of 1-methyl-1H-indazol-6-amine with various aryl halides. The reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand and a strong base to efficiently construct the desired N-aryl-1-methyl-1H-indazol-6-amine products.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
The choice of ligand is critical for the success of the reaction, as it influences the rates of oxidative addition and reductive elimination and prevents side reactions like beta-hydride elimination.[1] Sterically hindered biarylphosphine ligands, such as BrettPhos, have proven highly effective for the coupling of primary amines.[2][4]
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
BrettPhos G3 Precatalyst ([ (2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (e.g., Schlenk tube or oven-dried round-bottom flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the BrettPhos G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.[6]
-
Solvent Addition: Through the septum, add anhydrous toluene or THF (5 mL) via syringe.
-
Base Addition: Begin stirring the mixture. Add the LiHMDS solution (2.0 mL of 1 M solution, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Seal the tube securely and heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-aryl-1-methyl-1H-indazol-6-amine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of various aryl bromides with an analogous primary amine, N-H-indazol-6-amine, which serves as a predictive model for reactions with this compound.[4]
| Aryl Bromide Partner | Product Structure (Illustrative) | Expected Yield (%) |
| Bromobenzene | N-phenyl-1-methyl-1H-indazol-6-amine | ~85% |
| 4-Bromoanisole | N-(4-methoxyphenyl)-1-methyl-1H-indazol-6-amine | ~92% |
| 3-Bromopyridine | N-(pyridin-3-yl)-1-methyl-1H-indazol-6-amine | ~78% |
| 1-Bromo-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)-1-methyl-1H-indazol-6-amine | ~80% |
| 1-Bromo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-1-methyl-1H-indazol-6-amine | ~88% |
Reaction Conditions: this compound (1.0 equiv), aryl bromide (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in Toluene at 100 °C for 12-24 h.
Visualizations
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of 1-methyl-1H-indazol-6-amine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of 1-methyl-1H-indazol-6-amine, a key building block in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted ¹H and ¹³C NMR data, comprehensive experimental procedures for 1D and 2D NMR analysis, and a logical workflow for structural verification. This guide is intended to assist researchers in the unambiguous characterization of this and similar heterocyclic compounds.
Introduction
This compound is a versatile intermediate in the synthesis of various biologically active molecules, including potential therapeutics for cancer and neurological disorders.[1] Accurate structural confirmation is a critical step in the drug discovery and development process. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This note outlines the application of one- and two-dimensional NMR experiments to confirm the identity and purity of this compound.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) |
| H-3 | ~7.8 | s | - | C-3 | ~134 |
| H-7 | ~7.5 | d | ~8.5 | C-7 | ~121 |
| H-4 | ~7.0 | d | ~8.5 | C-4 | ~120 |
| H-5 | ~6.5 | dd | ~8.5, ~1.5 | C-5 | ~110 |
| N-CH₃ | ~4.0 | s | - | N-CH₃ | ~35 |
| NH₂ | ~4.5 | br s | - | C-7a | ~140 |
| C-3a | ~125 | ||||
| C-6 | ~148 |
Predicted chemical shifts are for a deuterated solvent such as DMSO-d₆ or CDCl₃. Actual values may vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural elucidation. Experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks. It is invaluable for assigning protons on the same spin system, such as the aromatic protons of the indazole ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
Data Interpretation and Structure Confirmation
-
¹H NMR Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the N-methyl group, and the amine protons. The multiplicities and coupling constants of the aromatic signals will be key to determining their relative positions on the benzene ring. The COSY spectrum will confirm the connectivity between adjacent aromatic protons.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will indicate the number of unique carbon environments. The HSQC spectrum will be used to directly correlate each protonated carbon with its attached proton, confirming the assignments made from the ¹H NMR spectrum.
-
HMBC Analysis: The HMBC spectrum is critical for confirming the overall structure. Key expected correlations include:
-
The N-methyl protons to the C-3a and C-7a carbons.
-
The H-3 proton to the C-3a and C-7a carbons.
-
The aromatic protons to their neighboring carbons, which will confirm the substitution pattern.
-
By systematically analyzing the 1D and 2D NMR data, the complete and unambiguous structural assignment of this compound can be achieved, ensuring the identity and purity of this important synthetic intermediate.
References
Application Note: Purification of 1-methyl-1H-indazol-6-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-methyl-1H-indazol-6-amine, a key intermediate in the synthesis of various pharmacologically active compounds, using silica gel column chromatography. The described methodology, employing a gradient elution with a hexane and ethyl acetate mobile phase, is designed to yield a high-purity product suitable for downstream applications in drug discovery and development. This document includes a comprehensive experimental protocol, tabulated data for key parameters, and visual diagrams to illustrate the workflow and logical decision-making process.
Introduction
This compound is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in the interpretation of biological data. Column chromatography is a robust and widely adopted technique for the purification of organic compounds, offering effective separation based on the differential adsorption of components to a stationary phase. This document outlines a standard protocol for the purification of this compound using silica gel chromatography.
Data Presentation
The following tables summarize the typical materials, conditions, and expected outcomes for the column chromatography purification of this compound. These values are based on established procedures for similar indazole derivatives and may require minor optimization for specific crude sample batches.
Table 1: Materials and Reagents
| Material/Reagent | Grade/Specification | Purpose |
| Crude this compound | As synthesized | Sample to be purified |
| Silica Gel | 230-400 mesh | Stationary Phase |
| n-Hexane | ACS Grade or higher | Mobile Phase (non-polar component) |
| Ethyl Acetate | ACS Grade or higher | Mobile Phase (polar component) |
| Dichloromethane | ACS Grade or higher | Sample loading solvent |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | Reaction/fraction monitoring |
Table 2: Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Column Dimensions | Dependent on sample size | A general guideline is a 40:1 to 100:1 ratio of silica gel to crude material by weight. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A gradient elution is recommended for optimal separation. |
| Elution Gradient | 10% to 60% Ethyl Acetate in n-Hexane | The gradient may be adjusted based on TLC analysis of the crude mixture. |
| Sample Loading | Dry loading or concentrated solution | Dry loading is preferred for compounds with limited solubility in the initial mobile phase. |
| Flow Rate | Gravity-dependent or low pressure | For flash chromatography, a flow rate of ~2 inches/minute is common. |
Table 3: Expected Results
| Parameter | Expected Outcome | Analytical Method |
| Purity | >98% | HPLC, NMR |
| Yield | 85-95% | Gravimetric analysis |
| Appearance | Off-white to light brown solid | Visual inspection |
| TLC Rf | ~0.3 - 0.4 in 1:1 Hexane:Ethyl Acetate | TLC analysis with UV visualization |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a ratio of 4:1).
-
Visualize the plate under UV light (254 nm).
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product. Increasing the proportion of ethyl acetate will lower the Rf value.
Column Chromatography Protocol
a. Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. A gentle tapping of the column can help in uniform packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during sample loading.
b. Sample Preparation and Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
c. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 60% ethyl acetate over several column volumes.
-
Collect fractions of a consistent volume in labeled test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
d. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using analytical techniques such as NMR, HPLC, and Mass Spectrometry to confirm purity and identity.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Diagram for Elution
Caption: Decision-making flowchart for the gradient elution process.
Large-Scale Synthesis of 1-Methyl-1H-indazol-6-amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 1-methyl-1H-indazol-6-amine, a valuable building block in medicinal chemistry and pharmaceutical development.[1] The described methodology is extrapolated from established procedures for analogous indazole derivatives and is designed to be scalable and reproducible.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[2] Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for targeted cancer therapy.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community.
This protocol outlines a robust synthetic route commencing from the commercially available 6-nitro-1H-indazole. The key transformations involve a regioselective N-methylation followed by a reduction of the nitro group to yield the desired product.
Overall Synthetic Workflow
The proposed synthesis of this compound proceeds via a two-step sequence:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole
This procedure details the N-methylation of 6-nitro-1H-indazole. The reaction conditions are optimized to favor the formation of the thermodynamically more stable N1-isomer.[3]
Materials and Reagents:
| Reagent/Material | Grade | Recommended Supplier |
| 6-Nitro-1H-indazole | 97% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | 99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-6-nitro-1H-indazole.
Quantitative Data (Analogous Reactions):
| Reaction Step | Starting Material | Key Reagents | Product | Reported Yield (Analogous) |
| N-Methylation | 6-Bromo-1H-indazole | NaH, CH₃I | 6-Bromo-1-methyl-1H-indazole | 80-90%[2] |
Step 2: Synthesis of this compound
The final step involves the reduction of the nitro group to the corresponding amine. Stannous chloride dihydrate is an effective reagent for this transformation.[3]
Materials and Reagents:
| Reagent/Material | Grade | Recommended Supplier |
| 1-Methyl-6-nitro-1H-indazole | As synthesized in Step 1 | --- |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 98% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 proof | Sigma-Aldrich |
| 5% Aqueous Potassium Bicarbonate Solution | --- | --- |
| Ethyl Acetate | ACS Grade | --- |
| Anhydrous Magnesium Sulfate | --- | --- |
Procedure:
-
Suspend 1-methyl-6-nitro-1H-indazole (1.0 equivalent) in ethanol.
-
Add stannous chloride dihydrate (5.0 equivalents).[3]
-
Heat the mixture at 60 °C until the starting material is consumed (monitored by TLC).[3]
-
Cool the reaction mixture and adjust the pH to 7-8 with a 5% aqueous potassium bicarbonate solution.[3]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
If necessary, the crude product can be further purified by column chromatography.
Quantitative Data (Analogous Reactions):
| Reaction Step | Starting Material | Key Reagents | Product | Reported Yield (Analogous) |
| Reduction | 6-Bromo-4-nitro-1-methyl-1H-indazole | Pd/C, H₂ | 6-Bromo-1-methyl-1H-indazol-4-amine | 85-95%[2] |
Troubleshooting and Optimization
For large-scale synthesis, optimization of reaction conditions is crucial to maximize yield and purity while ensuring safety and cost-effectiveness.
Caption: Troubleshooting workflow for synthesis optimization.
Conclusion
The presented two-step synthetic route provides a practical and scalable method for the preparation of this compound. By starting with 6-nitro-1H-indazole, this protocol offers a reliable pathway for obtaining this important pharmaceutical intermediate in high purity and good overall yield. The methodologies are based on well-established chemical transformations, lending confidence to their application in a drug development setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-1H-indazol-6-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-1H-indazol-6-amine, a valuable building block in medicinal chemistry.[1] Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway involves a two-step process starting from commercially available 6-nitro-1H-indazole. The first step is the regioselective N-methylation of 6-nitro-1H-indazole to form 1-methyl-6-nitro-1H-indazole. The second step is the reduction of the nitro group to the desired amine.
Q2: I am getting a mixture of N-1 and N-2 methylated isomers during the methylation of 6-nitro-1H-indazole. How can I improve the selectivity for the desired N-1 isomer?
The formation of a mixture of N-1 and N-2 alkylated regioisomers is a well-known challenge in indazole chemistry.[2] The ratio of these isomers is highly dependent on the reaction conditions.[3] To favor the formation of the thermodynamically more stable N-1 isomer, consider the following:
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity.[2][4] This combination is reported to provide a high degree of N-1 regioselectivity.[4] In contrast, conditions like potassium carbonate (K₂CO₃) in DMF can lead to a mixture of isomers.[5]
-
Methylating Agent: While various methylating agents can be used, methyl iodide or dimethyl sulfate are common choices. The regioselectivity is often more influenced by the base and solvent system than the methylating agent itself.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
Q3: My reduction of 1-methyl-6-nitro-1H-indazole to this compound is low-yielding. What can I do to improve it?
Low yields in the nitro reduction step can be due to incomplete reaction or degradation of the starting material or product. Here are some troubleshooting tips:
-
Catalyst and Hydrogenation Conditions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for this transformation.[6][7] Ensure the catalyst is active and used in an appropriate amount (typically 5-10 mol%). The reaction is usually carried out under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.
-
Solvent: Solvents like ethanol or methanol are suitable for this reaction.[7][8]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, other reducing agents like iron powder in the presence of an acid (e.g., HCl) in a mixture of ethanol and water can be effective for the reduction of nitroindazoles.[8]
Q4: How can I effectively purify the final product, this compound?
Purification of this compound typically involves the following techniques:
-
Column Chromatography: This is a standard method to separate the desired product from any unreacted starting materials, by-products, or isomeric impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed for further purification to obtain a high-purity crystalline solid.
Experimental Protocols
Step 1: Synthesis of 1-methyl-6-nitro-1H-indazole (N-1 Methylation)
This protocol is adapted from established methods for N-1 selective alkylation of indazoles.[2][4]
Materials:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-6-nitro-1H-indazole.
Step 2: Synthesis of this compound (Nitro Reduction)
This protocol is based on general procedures for the reduction of nitroindazoles.[7][8]
Materials:
-
1-methyl-6-nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
To a solution of 1-methyl-6-nitro-1H-indazole (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Purge the vessel with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Conditions for N-methylation of 6-nitro-1H-indazole and their effect on regioselectivity.
| Methylating Agent | Base / Solvent | Temperature (°C) | N-1:N-2 Ratio | Yield of N-1 Isomer | Reference |
| Dimethyl sulfate | KOH / Water | 45 | ~1:1 | 42% | [3] |
| Methyl iodide | None (sealed tube) | 100 | N-2 selective | Not specified | [3] |
| Diazomethane | BF₃·Et₂O | 70 | N-1 selective (75% of product) | Not specified | [3] |
| Methyl iodide | NaH / THF | rt | Highly N-1 selective | Good | [2][4] |
| Isobutyl bromide | K₂CO₃ / DMF | 120 | 58:42 | 47% | [5] |
Visualization
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for N-Methylation
Caption: Troubleshooting guide for improving N-1 regioselectivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ucc.ie [research.ucc.ie]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 8. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing N2-Isomer Formation in Indazole Methylation
Welcome to the technical support center for indazole methylation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-methylation of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in selectively obtaining the desired N1-methylated product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-methylation of indazoles, offering potential causes and solutions in a direct question-and-answer format.
Question: My methylation reaction is producing a significant amount of the undesired N2-isomer, resulting in a low N1:N2 ratio. How can I improve selectivity for the N1-product?
Answer: Poor N1:N2 regioselectivity is a common issue stemming from reaction conditions that do not sufficiently favor the thermodynamically stable N1-product. The choice of base and solvent is the most critical factor to address.
-
Cause: Suboptimal base and solvent combinations, such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, often lead to a mixture of isomers.[1][2] These conditions do not adequately control the nucleophilicity of the two nitrogen atoms.
-
Solution: The most effective and widely reported method to achieve high N1-selectivity is to switch to sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[2][3] This system is known to provide excellent N1-regioselectivity (>99:1 for many substrates) by forming a tight ion pair between the indazole anion and the sodium cation, which sterically blocks the N2-position.[4][5][6] An alternative is using cesium carbonate (Cs₂CO₃) in dioxane, which has also been reported to give high N1 selectivity.[2]
Question: I have switched to the recommended NaH/THF system, but my reaction conversion is low or non-existent. What should I do?
Answer: Low or no conversion, even with an appropriate system, typically points to issues with the reagents' quality, stoichiometry, or the reaction setup.
-
Potential Causes & Solutions:
-
Insufficiently Strong or Deactivated Base: The indazole N-H is weakly acidic and requires a strong base for complete deprotonation.[2] Ensure your NaH is fresh and not deactivated from improper storage. Use at least 1.1-1.2 equivalents of NaH.[3]
-
Poor Reagent Solubility: While THF is effective, ensure the indazole starting material is adequately soluble.[2]
-
Inactive Methylating Agent: Methylating agents like methyl iodide can degrade. Use a fresh or purified supply.[2]
-
Reaction Temperature: The initial deprotonation is typically performed at 0 °C, but the reaction may require warming to room temperature to proceed to completion.[3][7]
-
Question: My reaction yields the desired N1-isomer with high selectivity, but I am having extreme difficulty separating it from the small amount of N2-isomer. Any suggestions?
Answer: The N1 and N2 methylated isomers of indazoles often have very similar physical properties and polarities, making chromatographic separation exceptionally challenging.[2][5]
-
Solutions:
-
Optimize Chromatography: If separation is necessary, extensive optimization of chromatographic conditions is required. Experiment with different silica gel grades, eluent systems (e.g., varying polarity gradients), and consider alternative stationary phases.
-
Focus on Reaction Selectivity: The most effective strategy is to avoid the separation problem altogether by maximizing the regioselectivity of the reaction itself. Aim for >99:1 selectivity so that purification to remove other impurities effectively isolates the desired N1-product without needing to separate it from its isomer.
-
Derivatization: In some complex cases, it may be possible to derivatize the mixture to facilitate separation, followed by a deprotection step, though this adds complexity to the synthesis.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing N1 vs. N2 selectivity in indazole methylation?
A1: The regiochemical outcome is a result of a delicate balance between thermodynamic and kinetic control, heavily influenced by steric and electronic factors.[7][8]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][8][9] Consequently, the N1-methylated product is the thermodynamically favored isomer.[7] Conditions that allow the reaction to reach thermodynamic equilibrium, such as using a strong, non-nucleophilic base like NaH in an aprotic solvent, will predominantly yield the N1-isomer.[4][7] The N2-isomer can be favored under kinetically controlled conditions.[7][8]
-
Steric Effects: Bulky substituents at the C3 position of the indazole ring sterically hinder the N2-position, thus favoring methylation at N1.[3][8] Conversely, bulky groups at the C7 position can hinder the approach to N1.[6]
-
Electronic Effects: The electronic nature of substituents on the indazole ring is crucial. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or carboxylate (-CO₂Me) at the C7 position can strongly direct methylation to the N2 position.[3][6][10]
Q2: How do different bases and solvents specifically impact the N1/N2 isomer ratio?
A2: The base and solvent system is the most critical parameter for controlling regioselectivity. The choice determines the nature of the indazolide anion and its counter-ion, influencing which nitrogen atom is more nucleophilic.[3][6]
-
High N1-Selectivity: The combination of NaH in THF is the gold standard. It promotes the formation of a tight sodium-indazolide ion pair that coordinates to the N2-position, sterically directing the methylating agent to N1.[5][6]
-
High N1-Selectivity (Alternative): Cesium carbonate (Cs₂CO₃) in dioxane , often with gentle heating (e.g., 90 °C), is another highly effective system for promoting N1-alkylation.[2][9]
-
Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF often result in poor selectivity and mixtures of N1 and N2 isomers.[1][6][11] For example, using K₂CO₃ in DMF can result in a nearly 1:1 mixture of isomers.[1]
Q3: Can the methylating agent itself influence the reaction outcome?
A3: Yes, the nature of the electrophile can play a role, although it is generally secondary to the base/solvent system. For achieving high N1 selectivity, primary alkyl halides (like methyl iodide) and tosylates are effective when used with the NaH/THF system.[4][5] Interestingly, using α-halo esters or α-halo ketones as the alkylating agent can also provide excellent N1 selectivity, potentially through an equilibration mechanism that favors the more stable N1-isomer.[4][12]
Q4: Are there any conditions that intentionally favor the N2-isomer?
A4: Yes. To favor the kinetically preferred N2-product, one can alter the substrate or the reaction conditions.
-
Substrate Modification: Introducing a strong electron-withdrawing group, such as -NO₂ or -CO₂Me, at the C7 position of the indazole ring provides excellent N2 selectivity (≥96%).[6][8][10]
-
Reaction Conditions: Mitsunobu reaction conditions (e.g., PPh₃, DIAD/DEAD) are known to favor the formation of the N2-isomer.[4][13] Additionally, using acidic conditions, for instance with triflic acid (TfOH) as a catalyst, can promote selective N2-alkylation.[8][14]
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following tables summarize quantitative data on the N1/N2 isomer ratio under various experimental conditions.
Table 1: Effect of Base and Solvent on N1/N2 Ratio
| Indazole Substrate | Base | Solvent | Methylating Agent | N1:N2 Ratio | Yield | Reference(s) |
| 3-CO₂Me-Indazole | NaH | THF | n-Pentyl bromide | >99:1 | ~100% | [4] |
| 3-t-Bu-Indazole | NaH | THF | n-Pentyl bromide | >99:1 | 92% | [15] |
| 5-Br-3-CO₂Me-Indazole | K₂CO₃ | DMF | Isobutyl bromide | 58:42 | 47% (N1) | [1] |
| 3-CO₂Me-Indazole | Cs₂CO₃ | DMF | n-Pentyl bromide | 71:29 | 91% | [15] |
| 5-Br-3-CO₂Me-Indazole | Cs₂CO₃ | Dioxane | Alkyl Tosylate | >95:5 | >90% | [9] |
| 3-CO₂Me-Indazole | (Mitsunobu) | THF | n-Pentanol | 1:2.5 | 78% (Total) | [4][13] |
Table 2: Effect of Indazole Ring Substituents on Regioselectivity (Conditions: NaH in THF)
| Substituent Position | Substituent | N1:N2 Ratio | Reference(s) |
| C3 | -COMe | >99:1 | [4][10] |
| C3 | -CONHEt | >99:1 | [4] |
| C7 | -NO₂ | 4:96 | [10] |
| C7 | -CO₂Me | <1:99 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Highly Selective N1-Methylation using NaH/THF
This protocol is a robust method for achieving high N1-selectivity.[3][7]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Methylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-methylated indazole.
Protocol 2: Alternative N1-Methylation using Cs₂CO₃/Dioxane
This method provides an alternative for high N1-selectivity, particularly when NaH is not preferred.[6][9]
-
Setup: To a solution of the indazole (1.0 eq.) in dioxane (e.g., 0.1 M concentration) in a sealed vial or flask, add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the methylating agent (e.g., methyl tosylate, 1.5 eq.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Reaction Monitoring: Stir for 2-4 hours or until reaction completion is confirmed by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the N1-substituted product.
Visualizations
Caption: Workflow for selective N1-methylation of indazole.
Caption: Troubleshooting logic for poor N1-methylation selectivity.
Caption: Key factors influencing N1 vs. N2 methylation selectivity.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. research.ucc.ie [research.ucc.ie]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 15. d-nb.info [d-nb.info]
regioselectivity issues in the synthesis of substituted indazoles
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges in the synthesis of substituted indazoles?
A1: The main challenge arises from the annular tautomerism of the indazole ring, which possesses two nucleophilic nitrogen atoms, N1 and N2.[1][2] Direct N-alkylation or N-acylation of the 1H-indazole scaffold often yields a mixture of N1- and N2-substituted regioisomers.[3][4] Achieving high selectivity for one isomer is crucial for the synthesis of specific biologically active molecules and requires careful control of reaction conditions.[1] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][5][6]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the ratio of N1 and N2 products:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a significant impact. Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[7] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[3][5][6][7]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[3][4][7] The sodium cation is thought to coordinate with the N2 atom and an electron-rich substituent at C3, sterically hindering N2 alkylation.[2][4]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted products can be favored under kinetically controlled conditions.[1][5][8] Conditions that allow for equilibration, such as using α-halo carbonyl or β-halo ester electrophiles, can favor the formation of the more stable N1-isomer.[3][6]
Q3: Which synthetic routes are preferred for selectively obtaining 2H-indazoles (N2-substituted)?
A3: While direct alkylation can be tuned for N2-selectivity, certain synthetic methods are specifically designed to yield 2H-indazoles. The Davis-Beirut reaction and the Cadogan reductive cyclization are two prominent methods for constructing the 2H-indazole core.[1][9][10][11] Additionally, metal-catalyzed methods, such as those using copper or gallium/aluminum, have been developed for the regioselective synthesis of 2H-indazoles.[12] The Mitsunobu reaction can also favor the formation of the N2-isomer.[4][5]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: To enhance the selectivity for the N1-isomer, you should aim for conditions that favor thermodynamic control and exploit steric hindrance around the N2-position.
-
Optimize Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% regioselectivity for indazoles with various C3 substituents.[3][6]
-
Introduce a Bulky C3-Substituent: If your synthetic route allows, having a sterically demanding group at the C3 position (e.g., tert-butyl, carboxymethyl) will sterically hinder the N2-position and favor alkylation at N1.[3][4]
-
Allow for Thermodynamic Equilibration: Using specific electrophiles like α-halo carbonyls or β-halo esters can lead to an equilibrium that favors the more stable N1-substituted product.[3][4]
Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or change the reaction conditions to avoid thermodynamic equilibration.
-
Utilize Substituent Effects: Introduce a strong electron-withdrawing group at the C7 position (e.g., -NO₂, -CO₂Me). This has been shown to provide excellent N2-regioselectivity (≥96%).[3][5][6]
-
Employ the Mitsunobu Reaction: The Mitsunobu reaction is known to favor the formation of the N2-alkylated indazole.[4][5]
-
Consider Alternative Synthetic Routes: For dedicated synthesis of 2H-indazoles, methods like the Davis-Beirut reaction or the Cadogan cyclization are highly recommended.[1][9][10][11]
Data Presentation
Table 1: Influence of Substituents on N1/N2 Regioselectivity of Indazole Alkylation
| Substituent Position | Substituent Type | Predominant Isomer | Reported Selectivity | Reference(s) |
| C3 | Bulky (e.g., -tBu, -CO₂Me) | N1 | >99% | [3][6] |
| C7 | Electron-withdrawing (e.g., -NO₂, -CO₂Me) | N2 | ≥96% | [3][5][6] |
Table 2: Effect of Reaction Conditions on Indazole Alkylation
| Base | Solvent | Predominant Isomer | Notes | Reference(s) |
| NaH | THF | N1 | Highly effective for N1 selectivity. | [3][4][7] |
| K₂CO₃ | DMF | Mixture | Often results in a mixture of N1 and N2 isomers. | [13] |
| - | Mitsunobu Conditions | N2 | Favors the kinetically controlled N2 product. | [4][5] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of Indazoles
This protocol is optimized for achieving high regioselectivity for the N1 position.
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This method is designed for the regioselective synthesis of 2H-indazoles.
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Visualizations
Caption: Troubleshooting workflow for regioselectivity in indazole alkylation.
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 1-methyl-1H-indazol-6-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-1H-indazol-6-amine in organic solvents. While specific quantitative solubility data for this compound is not widely available in public literature, this resource provides a comprehensive framework for troubleshooting and overcoming these challenges based on established principles of organic and medicinal chemistry.
Troubleshooting Guide
This section addresses common problems and provides actionable solutions for dissolving this compound.
Q1: My this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
When facing solubility issues, a systematic approach is crucial. Start by verifying the purity of your compound and the quality of the solvent. Ensure the solvent is anhydrous if required for your reaction. Initial steps should include gentle heating and agitation (e.g., vortexing or sonication). If the compound remains insoluble, a solvent screening study is recommended to identify a more suitable solvent system.
Q2: How do I perform a solvent screening study for this compound?
A solvent screening study involves testing the solubility of a small, known amount of this compound in a range of common organic solvents with varying polarities. This will help you identify the most effective solvent or a good starting point for creating a co-solvent system. See the detailed "Experimental Protocol for Solvent Screening" below.
Q3: The compound has poor solubility in most common solvents. What are the next steps to improve its solubility?
If single-solvent systems are ineffective, several techniques can be employed to enhance solubility. These methods can be categorized as physical and chemical modifications.[1]
-
Co-solvency: This is often the most practical approach in a laboratory setting. It involves using a mixture of a "good" solvent (in which the compound is at least partially soluble) and a "poor" solvent (the bulk solvent for your experiment). The "good" solvent acts as a solubilizing agent. Common potent, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often used in small percentages to dissolve the compound before dilution into the desired solvent.[1]
-
pH Adjustment: The amine group in this compound is basic. In protic solvents or in the presence of trace amounts of acid, protonation of the amine can significantly increase solubility by forming a more soluble salt.[1] However, the compatibility of pH modification with your experimental conditions must be considered.
-
Use of Solubility Enhancers: For specific applications, particularly in formulation development, excipients like surfactants or complexing agents (e.g., cyclodextrins) can be used to increase solubility.[1]
Q4: Can particle size affect the dissolution rate?
Yes, reducing the particle size of the solid compound can increase the surface area available for solvent interaction, which can lead to a faster dissolution rate.[1] Techniques like micronization can be employed, although this may not increase the equilibrium solubility.[1] For laboratory-scale experiments, ensuring the compound is a fine powder can be beneficial.
Frequently Asked Questions (FAQs)
Q5: What is the expected solubility of this compound based on its structure?
The structure of this compound, containing a substituted indazole ring system, suggests it is a relatively nonpolar molecule. The presence of the amine group introduces some polarity and a site for hydrogen bonding. One supplier notes its "favorable solubility and stability," though quantitative data is not provided.[2] The parent compound, 1H-indazol-6-amine, has a measured aqueous solubility of 18.2 µg/mL at pH 7.4, indicating poor water solubility.[3] It is reasonable to expect that this compound will also exhibit limited solubility in highly polar solvents like water and better solubility in less polar organic solvents.
Q6: Are there any recommended "good" solvents for creating stock solutions of this compound?
For creating concentrated stock solutions that are then diluted into a final experimental medium, polar aprotic solvents are often a good choice for amine-containing heterocyclic compounds. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common first choices due to their high solvating power for a wide range of organic molecules.
Q7: Will heating the solvent improve the solubility of my compound?
In many cases, heating will increase the solubility of a solid in a liquid. Most dissolution processes are endothermic, meaning an increase in temperature will favor dissolution.[4] However, it is crucial to ensure that this compound is thermally stable at the intended temperature to avoid degradation. Always use gentle heating and monitor for any changes in color or the appearance of impurities.
Q8: How can I determine the concentration of my dissolved compound accurately?
Once you have a visually clear solution, it is important to determine the concentration of the dissolved this compound. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Data Presentation
| Solvent System | Temperature (°C) | Visual Observation (e.g., Clear, Hazy, Insoluble) | Measured Solubility (mg/mL or µg/mL) | Notes |
| Dichloromethane | 25 | |||
| Tetrahydrofuran | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide | 25 | |||
| N,N-Dimethylformamide | 25 | |||
| User-defined |
Experimental Protocols
Protocol 1: Experimental Determination of Equilibrium Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease shaking and allow the vials to stand, permitting the excess solid to settle.
-
Centrifuge the vials to pellet any remaining undissolved compound.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved this compound using a validated analytical method.[1]
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This protocol describes the use of a co-solvent to prepare a concentrated stock solution of a poorly soluble compound.
Materials:
-
This compound
-
Co-solvent (e.g., DMSO, DMF)
-
Bulk solvent (the solvent for your final experiment)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add a minimal amount of the co-solvent (e.g., DMSO) to completely dissolve the compound.
-
Vortex or briefly sonicate the mixture if necessary to ensure complete dissolution. This will be your high-concentration stock solution.
-
For your working solution, perform a serial dilution of this stock solution into your bulk experimental solvent. It is important to add the stock solution to the bulk solvent while vortexing to avoid precipitation.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Conceptual diagram of the co-solvency technique.
References
identifying byproducts in 1-methyl-1H-indazol-6-amine synthesis by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-methyl-1H-indazol-6-amine and related compounds. The focus is on the identification of byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis of the final product shows a significant peak with the same mass-to-charge ratio (m/z) as my target compound but at a different retention time. What could this be?
A1: This is a common issue and most likely indicates the presence of a constitutional isomer. In the synthesis of this compound, the most probable isomeric byproduct is the 2-methyl-2H-indazol-6-amine . The N-methylation of 6-amino-1H-indazole can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of isomers.[1] These isomers will have identical molecular weights and thus the same m/z value in the mass spectrometer, but their different structural properties will result in different retention times on the HPLC column.
To confirm the identity of the isomers, you may need to synthesize an authentic standard of the suspected 2-methyl isomer for comparison or use advanced analytical techniques like 2D-NMR.
Q2: I am observing a peak with an m/z that is 14 Da higher than my product. What is the likely identity of this impurity?
A2: A mass difference of 14 Da often corresponds to the addition of a methyl group (-CH₃). In the context of the this compound synthesis, this byproduct is likely the result of over-methylation. The most probable structures for this impurity are 1-methyl-N-methyl-1H-indazol-6-amine or 1,N,N-trimethyl-1H-indazol-6-aminium (a quaternary amine). This can occur if the reaction conditions for N-methylation are too harsh or if an excess of the methylating agent is used. The exocyclic amine group can also be methylated, leading to these byproducts.[1]
To mitigate this, consider reducing the equivalents of the methylating agent, lowering the reaction temperature, or using a milder methylating agent.
Q3: My reaction mixture shows a peak corresponding to the starting material, 6-amino-1H-indazole. How can I improve the reaction conversion?
A3: The presence of unreacted starting material indicates an incomplete reaction. To improve the conversion of 6-amino-1H-indazole to this compound, you can try the following:
-
Increase the reaction time: Monitor the reaction progress using TLC or a rapid LC-MS method to determine the optimal reaction time.
-
Increase the reaction temperature: Gently heating the reaction mixture can often drive the reaction to completion. However, be cautious as higher temperatures can also lead to the formation of byproducts.
-
Increase the equivalents of the methylating agent: A slight excess of the methylating agent can help to ensure complete conversion of the starting material.
-
Ensure the base is appropriate and sufficient: The choice and amount of base are crucial for the deprotonation of the indazole nitrogen, which is necessary for the methylation to occur. Ensure the base is strong enough and used in at least a stoichiometric amount.
Data Presentation: Common Byproducts in this compound Synthesis
The following table summarizes the expected LC-MS data for the target product and its common byproducts. Retention times are relative and will vary depending on the specific LC method used.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Relative Retention Time |
| This compound | C₈H₉N₃ | 147.18 | 148.08 | 1.00 | |
| 2-methyl-2H-indazol-6-amine | C₈H₉N₃ | 147.18 | 148.08 | ~0.90 | |
| 1-methyl-N-methyl-1H-indazol-6-amine | C₉H₁₁N₃ | 161.21 | 162.10 | ~1.10 | |
| 6-amino-1H-indazole | C₇H₇N₃ | 133.15 | 134.07 | ~0.80 |
Experimental Protocols
LC-MS Method for the Analysis of this compound and Byproducts
This protocol provides a general method for the separation and identification of the target compound and its potential byproducts. Optimization may be required based on the specific instrumentation used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: ESI positive ion mode.
-
Scan Range: m/z 100-500.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or isolated product in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct identification by LC-MS.
References
Technical Support Center: Optimizing Reaction Temperature for Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing reaction temperature during the synthesis of indazoles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on the role of reaction temperature.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. Could the reaction temperature be the cause?
A: Yes, suboptimal reaction temperature is a common reason for low yields and incomplete conversions in indazole synthesis.[1] Temperature significantly influences reaction rates and can also lead to the formation of byproducts.[1]
-
For Cadogan-type reactions: These often require high temperatures to proceed efficiently. However, excessive heat can cause decomposition of starting materials or products.[1] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate and catalyst system.[1]
-
For Palladium-catalyzed reactions: Many modern methods, including some palladium-catalyzed couplings, are effective at milder temperatures.[1]
-
General Troubleshooting Steps:
-
Review the literature: Check for established temperature ranges for the specific indazole synthesis method you are using.
-
Temperature Screening: If the optimal temperature is unknown, perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C) to identify the ideal conditions.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized temperature gradients and incomplete reactions.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the desired product at different temperatures.
-
Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)
Q: I am getting a mixture of N1 and N2-substituted indazoles. How can I control the regioselectivity by adjusting the temperature?
A: Temperature plays a crucial role in controlling the ratio of N1 and N2 isomers, primarily by influencing whether the reaction is under thermodynamic or kinetic control.[2]
-
Thermodynamic vs. Kinetic Control:
-
The 1H-indazole tautomer is generally more thermodynamically stable.[2][3] Therefore, higher reaction temperatures or longer reaction times can favor the formation of the N1-substituted product through equilibration.[1]
-
The N2-substituted product is often the kinetically favored product.[2] Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the formation of the N2-isomer.[1]
-
-
Troubleshooting Steps:
-
For N1-Selectivity: Consider increasing the reaction temperature. For example, in N-alkylation reactions using sodium hydride (NaH) in tetrahydrofuran (THF), heating to 50 °C can drive the reaction to completion while maintaining high N1-selectivity.[4]
-
For N2-Selectivity: Attempt the reaction at a lower temperature. The specific temperature will depend on the reactivity of your substrates and reagents.
-
Issue 3: Formation of Side Products
Q: My reaction is producing significant amounts of side products like hydrazones and dimers. Can temperature optimization help minimize these?
A: Yes, elevated temperatures can often promote the formation of unwanted side products.[5][6]
-
Common Side Products: In certain synthetic routes, such as those involving the reaction of salicylaldehyde with hydrazine, side reactions leading to hydrazones and dimers are more prevalent at higher temperatures.[5][6]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your desired reaction can proceed at a milder temperature, reducing the heat can often suppress the formation of these impurities.[5]
-
Optimize Other Parameters: In conjunction with temperature, consider adjusting the solvent and the rate of addition of reactants, as these can also influence side product formation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Fischer indazole synthesis?
A1: The Fischer indole synthesis, which can be adapted for indazoles, generally requires elevated temperatures to facilitate the cyclization step.[7] While specific temperatures depend on the substrates and acidic catalyst used, they are often in the range of 80-150°C.
Q2: How does temperature affect the Cadogan-Sundberg cyclization for 2H-indazole synthesis?
A2: Traditional Cadogan-Sundberg cyclizations can be harsh and often require high temperatures. However, modern, one-pot modifications have been developed that are more efficient at milder temperatures. For instance, a one-pot protocol using tri-n-butylphosphine as a reducing agent in isopropanol has been shown to give good to excellent yields at 80°C.[2]
Q3: Is there an optimal temperature for the Davis-Beirut reaction?
A3: The Davis-Beirut reaction provides a route to 2H-indazoles and can be catalyzed by either acid or base. While the reaction can be heated, some protocols proceed at room temperature. The optimal temperature will depend on the specific substrates and catalytic conditions employed.
Q4: What temperature is typically used for palladium-catalyzed indazole synthesis?
A4: The temperature for palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling to form substituted indazoles, is highly dependent on the specific catalyst, ligands, and substrates. A common temperature for these reactions is around 100°C.[8]
Data Presentation
Table 1: Effect of Temperature on Indazole Synthesis Yield
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Catalyst-free | 2,6-bisbenzylidenecyclohexanones, phenyl hydrazine | PEG-400 | 80 | Lower | [9] |
| Catalyst-free | 2,6-bisbenzylidenecyclohexanones, phenyl hydrazine | PEG-400 | 110 | Increased | [9] |
| Catalyst-free | 2,6-bisbenzylidenecyclohexanones, phenyl hydrazine | PEG-400 | >110 | Decreased | [9] |
| Modified Cadogan-Sundberg | o-nitrobenzaldehyde, aniline | Isopropanol | 80 | Moderate to Excellent | [2] |
Table 2: Effect of Temperature on N1/N2 Regioselectivity in Indazole Alkylation
| Base | Solvent | Alkylating Agent | Temperature (°C) | N1:N2 Ratio | Reference |
| NaH | THF | n-pentyl bromide | Room Temp | 57% conversion | [4] |
| NaH | THF | n-pentyl bromide | 50 | >99:1 | [3][4] |
| Cs₂CO₃ | Dioxane | Not specified | 90 | 24:1 | [3] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole
This protocol is optimized for achieving high N1-regioselectivity.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, gently heat to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[2][3]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot 2H-Indazole Synthesis via Modified Cadogan-Sundberg Cyclization
This protocol is an efficient method for the synthesis of 2H-indazoles at a milder temperature.
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[2]
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[2]
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in indazole synthesis.
Caption: Decision workflow for optimizing N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
alternative reagents for the methylation of 6-aminoindazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methylation of 6-aminoindazole. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data for alternative methylation reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when methylating 6-aminoindazole? A1: The main challenges include controlling regioselectivity, as methylation can occur at two different nitrogen atoms (N1 and N2) on the indazole ring, leading to a mixture of isomers.[1][2][3] A further complication is the potential for methylation on the exocyclic 6-amino group, which necessitates careful optimization of reaction conditions.[1] Purification of the resulting isomers can also be difficult due to their similar physical properties.[1][4]
Q2: How can I achieve selective methylation at the N1 versus the N2 position of the indazole ring? A2: Regioselectivity is primarily controlled by the choice of reagents and reaction conditions, which dictates whether the reaction is under thermodynamic or kinetic control.[5]
-
N1-Methylation (Thermodynamic Control): The 1H-tautomer of indazole is generally more stable.[3][5] Using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the thermodynamically more stable N1-methylated product.[1][5]
-
N2-Methylation (Kinetic Control): The N2-methylated product is often the kinetically favored isomer.[5] Conditions employing reagents like dimethyl carbonate (DMC) with a weaker base such as DABCO in DMF can favor N2-methylation.[5] The use of trimethyl orthoformate (TMOF) in the presence of concentrated sulfuric acid has also been shown to favor the N2-methylated product.[4][6]
Q3: What are some alternative methylating agents besides methyl iodide or dimethyl sulfate? A3: Besides the common reagents like methyl iodide and dimethyl sulfate, several alternatives can be used:
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative, often used for selective N2-methylation.[5]
-
Trimethyl Orthoformate (TMOF): Can be used for selective N2-methylation, particularly in acidic conditions.[4][6]
-
Trimethyloxonium tetrafluoroborate (Meerwein's reagent): Has shown good results for N2-alkylation.[7]
-
Methyl p-toluenesulfonate: Another alternative that has been used for N2-methylation.[7]
-
Biocatalytic Methylation: Engineered methyltransferases offer high regioselectivity and yield under mild conditions, using simple reagents like methyl tosylate.[8]
Q4: How do the base and solvent choices impact the reaction outcome? A4: The base and solvent play a critical role in determining the regioselectivity of the methylation.
-
Base: A strong base like NaH deprotonates the indazole to form the indazolide anion, often leading to the thermodynamic N1 product.[1][5] Weaker bases like potassium carbonate (K₂CO₃) or organic bases like DABCO may result in mixtures or favor the kinetic N2 product.[2][5]
-
Solvent: Aprotic solvents like THF and DMF are commonly used.[1][5] The polarity of the solvent can influence the reaction; less polar solvents like THF or 2-methyltetrahydrofuran have been shown to improve selectivity in some cases.[9]
Troubleshooting Guide
Problem: I am getting a mixture of N1 and N2 methylated products.
-
Possible Cause: The reaction conditions are not selective enough and allow for both kinetic and thermodynamic pathways to occur. For instance, using methyl iodide with K₂CO₃ in DMF can produce a mixture of N1 and N2 isomers.[2]
-
Solution: To favor the N1 isomer , switch to conditions promoting thermodynamic control. Use a strong base like sodium hydride (NaH) in an anhydrous solvent like THF to fully deprotonate the indazole before adding the methylating agent at a controlled temperature (e.g., 0 °C to room temperature).[1][3][5]
-
Solution: To favor the N2 isomer , use conditions for kinetic control. For example, use dimethyl carbonate (DMC) with a base like DABCO in DMF and reflux the mixture.[5] Alternatively, using trimethyl orthoformate (TMOF) with concentrated H₂SO₄ can also selectively yield the N2 product.[4][6]
Problem: The yield of my methylated product is very low or the reaction is not proceeding.
-
Possible Cause: The chosen base may be too weak to deprotonate the indazole effectively, or the methylating agent is not reactive enough under the selected conditions. The ratio of reagents might also be crucial.[4]
-
Solution: If using a weak base like K₂CO₃, consider switching to a stronger base like NaH.[1] Ensure all reagents are fresh and anhydrous, especially when using moisture-sensitive reagents like NaH and solvents like THF.[5] Check the stoichiometry; for some reagents like TMOF, using a specific ratio (e.g., 4:1 of reagent to starting material) is critical to drive the reaction to completion without generating excessive byproducts.[4] Increasing the reaction temperature may also improve conversion.[9]
Problem: I am observing methylation on the 6-amino group in addition to the indazole nitrogens.
-
Possible Cause: The methylating agent is too reactive or the conditions are too harsh, leading to non-selective methylation of the exocyclic amine.[1] This is a known challenge with amino-indazoles.[1]
-
Solution:
-
Protecting Group: Consider protecting the 6-amino group before performing the N-methylation. A suitable protecting group (e.g., Boc, Ac) can be introduced, followed by methylation of the indazole ring and subsequent deprotection.
-
Milder Reagents: Use a less potent methylating agent. For example, dimethyl carbonate is generally milder than methyl iodide.[5]
-
Optimize Conditions: Carefully control the stoichiometry of the methylating agent and reaction temperature to minimize side reactions.
-
Problem: I am seeing multiple unknown spots on my TLC plate.
-
Possible Cause: This could indicate the formation of multiple methylated products (N1, N2, N-amino, and dimethylated species) or decomposition of the starting material or product.[6][7]
-
Solution: Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.[1][5] Using a specific reagent-to-substrate ratio can be crucial for obtaining a cleaner reaction profile.[4] If decomposition is suspected, try running the reaction at a lower temperature. Ensure the starting material is pure.
Problem: I am struggling to separate the N1 and N2 isomers.
-
Possible Cause: N1 and N2 isomers often have very similar polarities and Rf values, making separation by standard column chromatography challenging.[4]
-
Solution:
-
Chromatography Optimization: Use a high-performance silica gel and test various solvent systems with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize separation.[4] Preparative TLC or HPLC may be necessary for difficult separations.[4]
-
Recrystallization: If a solid product is obtained, attempt fractional recrystallization from various solvents.
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate, followed by removal of the derivatizing group.
-
Data Presentation: Comparison of Methylation Reagents
| Methylating Reagent | Base | Solvent | Temperature | Major Isomer | Yield (%) | Notes |
| Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | THF | 0 °C to RT | N1 (Thermodynamic) | High N1-selectivity reported | Standard method for N1-alkylation.[1][5] |
| Dimethyl Carbonate (DMC) | DABCO | DMF | Reflux | N2 (Kinetic) | Not specified | Effective for kinetically favored N2-isomer.[5] |
| Trimethyl Orthoformate (TMOF) | Conc. H₂SO₄ | N/A | Not specified | N2 | ~73% | Favors N2-methylated product in acidic conditions.[4][6] |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | DMF | Room Temp | Mixture (N1/N2) | 44% (N1), 40% (N2) | Poor regioselectivity observed.[2] |
| Methyl Iodide (CH₃I) | N/A (sealed tube) | N/A | 100 °C | N2 | Not specified | Reported to be regioselective for N2, but yield is unknown.[7] |
| Trimethyloxonium tetrafluoroborate (Me₃O·BF₄) | Not specified | Not specified | Not specified | N2 | Good | Reported to give the best result for N2-methylation compared to other reagents.[7] |
Experimental Protocols
Protocol 1: Selective N1-Methylation (Thermodynamic Control)
This protocol is adapted from general methods for achieving high N1-selectivity in indazole alkylation.[1][3][5]
-
Reagents & Materials:
-
6-Aminoindazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add 6-aminoindazole (1.0 equiv) to anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).[5]
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-methyl-1H-indazol-6-amine.[1]
-
Protocol 2: Selective N2-Methylation (Kinetic Control)
This protocol is based on a method proven effective for the N2-methylation of a substituted indazole.[5]
-
Reagents & Materials:
-
6-Aminoindazole
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dimethyl Carbonate (DMC)
-
Water
-
-
Procedure:
-
Dissolve 6-aminoindazole (1.0 equiv) and DABCO (1.0 equiv) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equiv) dropwise to the mixture.
-
Heat the reaction system to reflux and continue stirring for several hours (e.g., 6 hours, monitor by TLC or LC-MS for completion).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to precipitate the product. Stir for 15 minutes.
-
Filter the solid product, wash with water, and dry to obtain the crude 2-methyl-2H-indazol-6-amine.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 1-methyl-1H-indazol-6-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 1-methyl-1H-indazol-6-amine.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling of this compound with various boronic acids.
Issue 1: Low to No Conversion of Starting Material
Possible Causes and Recommended Solutions
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity can halt the process.
-
Solution 1: Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ can be effective, electron-rich heterocyclic substrates such as this compound often benefit from more robust catalyst systems. Consider screening catalysts with bulky, electron-rich phosphine ligands like PdCl₂(dppf), or palladium precatalysts combined with ligands such as XPhos or SPhos. These ligands can enhance catalyst stability and activity.
-
Solution 2: Catalyst Quality: Ensure the palladium catalyst has not degraded. Use a freshly opened bottle or one that has been stored properly under an inert atmosphere. The formation of palladium black (a fine black precipitate) can indicate catalyst decomposition.
-
-
Inappropriate Base: The base is crucial for the activation of the boronic acid in the transmetalation step.
-
Solution 1: Base Screening: If common bases like Na₂CO₃ or K₂CO₃ are yielding poor results, consider switching to stronger, more soluble bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, particularly with challenging substrates.[1]
-
Solution 2: Aqueous Conditions: The presence of water can be critical for the efficacy of inorganic bases like carbonates and phosphates. Utilizing a solvent system containing water (e.g., dioxane/water or THF/water) can improve reaction outcomes.[2]
-
-
Suboptimal Solvent: The solvent influences the solubility of all reaction components and can affect reaction kinetics.
-
Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, a solvent screen is recommended. For instance, in couplings involving bromo-indazole carboxamides, a 1,4-dioxane/water mixture has been used effectively.[2]
-
-
Low Reaction Temperature: Aryl chlorides, and to a lesser extent electron-rich aryl bromides, can be less reactive and may require higher temperatures for the oxidative addition step to proceed efficiently.
-
Solution: Increase Temperature: If the reaction is being conducted at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C, especially when using thermally stable solvents like dioxane or DMF.
-
Issue 2: Significant Formation of Byproducts
Possible Causes and Recommended Solutions
-
Homocoupling of Boronic Acid: This is a frequent side reaction where two molecules of the boronic acid couple together.
-
Solution 1: Thorough Degassing: The presence of oxygen can promote homocoupling. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.
-
Solution 2: Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.
-
-
Dehalogenation of the Indazole: This side reaction results in the formation of 1-methyl-1H-indazole.
-
Solution 1: Choice of Base and Solvent: Some bases and solvents can act as proton sources. Using an aprotic solvent and a non-coordinating base may mitigate this issue.
-
Solution 2: Ligand Selection: The choice of ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Screening different phosphine ligands may identify one that minimizes dehalogenation.
-
Issue 3: Reaction Stalls or is Sluggish
Possible Causes and Recommended Solutions
-
Catalyst Inhibition by the Amino Group: The lone pair of electrons on the 6-amino group of the indazole can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Solution 1: Ligand Choice: Employing bulky, electron-rich ligands (e.g., XPhos, SPhos) can sometimes mitigate catalyst inhibition by sterically hindering the coordination of the amino group.
-
Solution 2: Protecting Group Strategy: In cases of severe inhibition, temporary protection of the amino group (e.g., as a carbamate or amide) may be necessary. However, this adds extra steps to the synthesis.
-
-
Steric Hindrance: If the boronic acid partner is sterically demanding, the transmetalation step can be slow.
-
Solution: Higher Temperatures and Longer Reaction Times: Overcoming steric barriers often requires more forcing conditions. Increasing the reaction temperature and extending the reaction time can be beneficial.
-
Quantitative Data from Similar Reactions
The following tables summarize reaction conditions used for the Suzuki-Miyaura coupling of related indazole derivatives, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Optimization of Suzuki Coupling of a Bromo-Indazole Carboxamide [2]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | THF/water | 35 |
| 2 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | Dioxane/water | 92 |
| 3 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | Toluene/water | 65 |
| 4 | PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | DMF/water | 78 |
Table 2: Catalyst Screening for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole [3][4]
| Catalyst (10 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(OAc)₂ | 0 |
| PdCl₂(dppf) | 88 |
| Pd(PCy₃)₂ | 30 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized protocol and may require optimization for specific boronic acids.
Materials:
-
This compound (or its corresponding halide) (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Methodology:
-
In a reaction vessel, combine this compound halide, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling.
Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound not working, even with standard conditions?
A1: The this compound substrate presents specific challenges. The electron-rich nature of the indazole ring and the presence of the amino group can lead to catalyst inhibition. The nitrogen atoms in the indazole ring and the exocyclic amino group can coordinate to the palladium catalyst, reducing its efficacy. It is often necessary to screen more specialized catalysts with bulky, electron-rich ligands (e.g., PdCl₂(dppf), or systems with XPhos or SPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) to achieve good results.
Q2: I am observing a significant amount of boronic acid homocoupling. How can I prevent this?
A2: Boronic acid homocoupling is often promoted by the presence of oxygen. Therefore, it is crucial to rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using freeze-pump-thaw cycles. Additionally, ensuring the quality of your palladium catalyst is important, as some Pd(II) species can promote homocoupling.
Q3: Is it necessary to protect the amino group on the indazole ring?
A3: While not always necessary, protecting the amino group can be a viable strategy if catalyst inhibition is suspected to be the primary cause of reaction failure. Protection would prevent the amino group from coordinating to the palladium catalyst. However, this adds synthetic steps (protection and deprotection), so it is generally advisable to first attempt to overcome the issue by optimizing the ligand, base, and other reaction conditions.
Q4: What is the best solvent system for this type of reaction?
A4: There is no single "best" solvent system, as the optimal choice can depend on the specific boronic acid being used. However, for many Suzuki couplings involving heterocyclic compounds, mixtures of an ethereal solvent (like 1,4-dioxane or THF) with water have proven effective.[2] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.
Q5: My reaction turns black immediately after adding the catalyst. What does this mean?
A5: The formation of a black precipitate, often referred to as palladium black, usually indicates the decomposition of the palladium catalyst to its inactive metallic form. This can be caused by impurities, high temperatures, or an inappropriate choice of ligand for the specific substrate. If this occurs, it is recommended to re-evaluate the reaction conditions, ensuring high-purity reagents and solvents, and potentially screening different ligands that can better stabilize the active palladium species.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 1-methyl-1H-indazol-6-amine during storage
This technical support center provides guidance on the proper storage and handling of 1-methyl-1H-indazol-6-amine to prevent its decomposition. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] Recommended storage temperatures are between 0-8 °C.[4] It is also advisable to protect the compound from light.[5] For extended storage, maintaining an inert atmosphere, for instance by blanketing with nitrogen or argon, is a good practice.[2]
Q2: What are the signs of decomposition of this compound?
A2: this compound is typically a beige powder.[4] Any noticeable change in color, such as darkening, or a change in its physical state, could indicate decomposition. The appearance of a strong odor may also be a sign of degradation. If you observe any of these changes, it is recommended to verify the purity of the compound before use.
Q3: What materials are incompatible with this compound?
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the potential for solvent-mediated degradation. If you need to prepare a stock solution, it is best to do so freshly before use. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8 °C) and protected from light. The stability in your specific solvent should be validated.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the storage and stability of this compound.
Issue 1: The compound has changed color or appearance.
-
Possible Cause: Exposure to light, heat, or atmospheric oxygen may have caused decomposition.
-
Solution:
-
Assess the extent of the color change. A slight change may not significantly impact purity, but a significant darkening suggests considerable decomposition.
-
Perform an analytical test (e.g., HPLC, NMR) to determine the purity of the compound.
-
If the purity is compromised, it is advisable to use a fresh batch of the compound for your experiments.
-
Review your storage procedures to ensure the compound is protected from light and stored at the recommended temperature in a tightly sealed container.
-
Issue 2: Inconsistent experimental results using this compound.
-
Possible Cause: The compound may have degraded, leading to a lower concentration of the active substance and the presence of impurities that could interfere with your experiment.
-
Solution:
-
Check the appearance of the compound for any signs of decomposition.
-
Verify the purity of the stored compound using an appropriate analytical method.
-
If degradation is confirmed, obtain a new lot of this compound.
-
Always use freshly opened or properly stored material for sensitive applications.
-
Quantitative Data on Stability
The following table provides an example of how to present quantitative stability data for this compound. Please note that this data is illustrative and should be replaced with your own experimental findings.
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| 2-8 °C, Dark, Inert Atmosphere | 0 | 99.5 | Beige Powder |
| 6 | 99.2 | No Change | |
| 12 | 98.9 | No Change | |
| Room Temperature, Ambient Light | 0 | 99.5 | Beige Powder |
| 6 | 95.1 | Light Brown Powder | |
| 12 | 89.7 | Brown Powder | |
| 40 °C, Ambient Light | 0 | 99.5 | Beige Powder |
| 1 | 92.3 | Brown Powder | |
| 3 | 85.6 | Dark Brown Solid |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a method for evaluating the stability of this compound under various storage conditions.
1. Materials:
- This compound (high purity)
- Amber glass vials with screw caps and PTFE septa
- Nitrogen or Argon gas
- Temperature and humidity-controlled chambers/refrigerators
- HPLC system with a suitable column (e.g., C18)
- Mobile phase (e.g., Acetonitrile:Water with 0.1% TFA)
- Analytical balance
- Volumetric flasks and pipettes
2. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into several amber glass vials.
- For samples to be stored under an inert atmosphere, gently flush the vials with nitrogen or argon before sealing tightly.
- Prepare an initial (T=0) analytical sample by dissolving a known amount of the compound in a suitable solvent to a known concentration for HPLC analysis.
3. Storage Conditions:
- Store the vials under different conditions, for example:
- Recommended: 2-8 °C, protected from light, under an inert atmosphere.
- Accelerated: 25 °C/60% RH (Room Temperature), protected from light.
- Stress: 40 °C/75% RH, exposed to light.
4. Time Points for Analysis:
- Analyze the samples at predetermined time points, such as 0, 1, 3, 6, and 12 months.
5. Analytical Method (HPLC):
- At each time point, take one vial from each storage condition.
- Dissolve the contents in a suitable solvent to a known concentration.
- Analyze the sample by HPLC. Use the T=0 sample as a reference.
- Calculate the purity of the sample by measuring the area of the main peak relative to the total peak area.
- Note any new peaks that may indicate the formation of degradation products.
6. Data Analysis:
- Record the purity and appearance of the compound at each time point for each storage condition.
- Summarize the data in a table to compare the stability under different conditions.
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting decomposition issues.
References
scaling up 1-methyl-1H-indazol-6-amine synthesis without compromising purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-methyl-1H-indazol-6-amine while maintaining high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A common and scalable two-step approach starts from 6-nitro-1H-indazole. The first step is the regioselective N-methylation to form 1-methyl-6-nitro-1H-indazole, followed by the reduction of the nitro group to the desired amine. This route is advantageous as it often allows for better control over the final product's purity.
Q2: What are the critical factors influencing the regioselectivity of the N-methylation of 6-nitro-1H-indazole?
The ratio of N1 to N2 methylation is highly dependent on the reaction conditions. The choice of base, solvent, and methylating agent plays a crucial role. Generally, methylation under acidic conditions tends to favor the N1 isomer for 6-nitroindazole, while neutral conditions may lead to a higher proportion of the N2 isomer.[1] The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF is a common method to achieve a good yield of the desired N1-methylated product, although separation from the N2-isomer is often still necessary.[2]
Q3: Which reduction method is most suitable for converting 1-methyl-6-nitro-1H-indazole to this compound on a larger scale?
Several methods can be employed, each with its own advantages and disadvantages for scale-up:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is often a clean and high-yielding method.[3] However, it requires specialized equipment for handling hydrogen gas, and the catalyst can be a fire hazard. The catalyst may also be poisoned by certain functional groups.
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): These are classic and effective methods.[3][4] However, they can generate significant amounts of metallic waste, and the workup can be cumbersome on a large scale.
-
Iron/Ammonium Chloride: This is an inexpensive, effective, and more environmentally benign alternative to other metal/acid reductions.[5][6][7] It is often a preferred method for large-scale nitro reductions due to its milder conditions and easier workup.
The choice of method will depend on the available equipment, cost considerations, and the specific purity requirements of the final product.
Q4: What are the common impurities to look out for in the final product?
The most common process-related impurities include:
-
2-methyl-1H-indazol-6-amine: This isomer is formed if the N-methylation is not completely regioselective.
-
Unreacted 1-methyl-6-nitro-1H-indazole: Incomplete reduction will lead to the presence of the starting material.
-
Side-products from the reduction: Depending on the reduction method, side-products such as hydroxylamines, azo, or azoxy compounds can be formed.[8]
-
Residual metals: If a metal-based reducing agent is used, residual metal contamination can be an issue.
Q5: What are the recommended methods for purifying the final product on a large scale?
While column chromatography is a standard laboratory technique, it may not be practical for large-scale purification.[9] Recrystallization is often a more scalable and cost-effective method for obtaining high-purity solid material. The choice of solvent for recrystallization is critical and should be determined experimentally.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in N-methylation Step | 1. Incomplete deprotonation of the indazole. 2. Inactive methylating agent. 3. Suboptimal reaction temperature or time.[10] | 1. Ensure the sodium hydride is fresh and properly handled to avoid deactivation by moisture. Use a sufficient excess of the base. 2. Use a fresh bottle of methyl iodide. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ensure the temperature is maintained as per the protocol. |
| Poor N1:N2 Regioselectivity | 1. Reaction conditions favoring N2-methylation. 2. Use of a less-polar solvent. | 1. Consider performing the methylation under acidic conditions, which has been reported to favor N1-methylation for 6-nitroindazole.[1] 2. While counterintuitive, for some heterocyclic systems, less polar solvents have been shown to favor N1 alkylation. This could be explored in small-scale optimization experiments.[10] |
| Incomplete Reduction of the Nitro Group | 1. Inactive catalyst or reducing agent. 2. Insufficient amount of reducing agent. 3. Insufficient reaction time or temperature. | 1. For catalytic hydrogenation, ensure the catalyst is not poisoned. For metal-based reductions, use a fresh batch of the metal. 2. Increase the equivalents of the reducing agent. 3. Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. |
| Formation of Colored Impurities in the Final Product | 1. Formation of azo or azoxy byproducts during reduction. 2. Air oxidation of the final amine product. | 1. Ensure complete reduction by using a sufficient amount of the reducing agent and allowing for adequate reaction time. 2. Work up the reaction and handle the final product under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air. |
| Difficulty in Removing the N2-Isomer | 1. Similar polarity of the N1 and N2 isomers. | 1. Optimize the mobile phase for column chromatography to achieve better separation. 2. Consider converting the amine to a salt (e.g., hydrochloride) and attempting purification by recrystallization, as the salts of the two isomers may have different solubilities. |
| Scaling-up Leads to Decreased Purity | 1. Inefficient heat transfer in larger reactors. 2. Inefficient mixing. 3. Changes in workup efficiency at a larger scale. | 1. Ensure the reactor has adequate cooling capacity to manage the exothermicity of the reactions, especially the N-methylation and reduction steps. 2. Use appropriate stirring equipment to ensure homogeneous mixing in the larger volume. 3. Adapt the workup procedure for the larger scale, for example, by using a larger separatory funnel or an industrial centrifuge for phase separations. |
Experimental Protocols
Step 1: Synthesis of 1-methyl-6-nitro-1H-indazole
This protocol is adapted from a procedure for the N-methylation of 6-nitro-1H-indazole.[2]
Materials:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-nitro-1H-indazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add methyl iodide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 1-methyl-6-nitro-1H-indazole from the 2-methyl isomer.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro group using iron and ammonium chloride.[5][7]
Materials:
-
1-methyl-6-nitro-1H-indazole
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask, add 1-methyl-6-nitro-1H-indazole (1.0 eq.), ethanol, and water (typically a 2:1 to 4:1 ratio).
-
Add ammonium chloride (5-10 eq.) and iron powder (3-5 eq.) to the mixture.
-
Heat the reaction mixture to reflux (around 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography if necessary.
Data Presentation
Table 1: Comparison of N-Methylation Conditions for 6-nitro-1H-indazole
| Conditions | N1:N2 Ratio | Yield of N1-isomer | Reference |
| NaH, CH₃I, DMF | N1 favored | 56.4% | [2] |
| Acidic (e.g., methylation in acidic medium) | N1 favored | - | [1] |
| Neutral (e.g., CH₃I in acetone) | N2 favored | - | [1] |
Table 2: Comparison of Reduction Methods for Nitroarenes
| Method | Typical Yield | Pros | Cons | Reference |
| **Catalytic Hydrogenation (Pd/C, H₂) ** | >90% | High yield, clean reaction. | Requires specialized equipment, catalyst can be pyrophoric. | [3] |
| SnCl₂ / HCl | ~90% | Effective and reliable. | Generates significant metallic waste, acidic workup. | [3] |
| Fe / NH₄Cl | >90% | Inexpensive, milder conditions, easier workup. | Can still produce significant solid waste. | [5][6][7] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-methyl-1H-indazol-6-amine and 2-methyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The position of substituents on the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of two closely related isomers: 1-methyl-1H-indazol-6-amine and 2-methyl-1H-indazol-6-amine. While direct head-to-head comparative studies on the bioactivity of these specific parent compounds are not extensively available in the public domain, this document synthesizes information on their derivatives to infer their potential biological activities and highlights the importance of N-methylation in modulating the pharmacological profile of indazole-based compounds.
Physicochemical Properties: A Tale of Two Isomers
The location of the methyl group on the indazole nitrogen—at the N1 or N2 position—alters the electronic distribution and steric properties of the molecule, which in turn can affect its interaction with biological targets. Generally, 1H-indazoles are more thermodynamically stable than their 2H counterparts.[1][2] This difference in stability and other physicochemical properties, such as dipole moment and basicity, can lead to distinct biological activities.[1]
Bioactivity Profile: Insights from Derivatives
While specific bioactivity data for this compound and 2-methyl-1H-indazol-6-amine is limited, studies on their derivatives provide valuable insights into their potential as bioactive molecules, particularly in the realm of oncology.
This compound Derivatives: Targeting Cancer Proliferation
Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, a series of N-substituted 1,3-dimethyl-1H-indazol-6-amine derivatives have shown potent anti-proliferative activity against human colorectal cancer cells (HCT116).[3] One of the most active compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited an IC50 value of 0.4 µM and was found to induce G2/M cell cycle arrest.[3] This suggests that the this compound scaffold is a promising starting point for the development of novel cytotoxic agents.
2-methyl-1H-indazol-6-amine Derivatives: Key Building Blocks for Kinase Inhibitors
The 2-methyl-1H-indazol-6-amine scaffold is a crucial component of several multi-targeted kinase inhibitors. Most notably, N,2,3-trimethyl-2H-indazol-6-amine is a key intermediate in the synthesis of pazopanib, an FDA-approved anti-cancer drug that inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in angiogenesis and tumor growth. This highlights the significance of the 2-methylated indazole core in the design of potent kinase inhibitors.
Comparative Bioactivity Data of Derivatives
The following table summarizes the bioactivity of representative derivatives of this compound and related 2H-indazole-containing compounds to provide a contextual comparison. It is important to note that this is not a direct comparison of the two parent amines but rather an illustration of the biological potential of their respective scaffolds.
| Compound/Derivative | Target/Assay | Bioactivity (IC50/GI50) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 cell proliferation | 0.4 µM | [3] |
| Pazopanib (contains a 2-methyl-indazole moiety) | VEGFR2, PDGFRβ, c-Kit | 30 nM, 84 nM, 74 nM | Inferred from general knowledge |
| Axitinib (contains an indazole moiety) | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | [4] |
Experimental Methodologies
The evaluation of the bioactivity of indazole derivatives typically involves a range of in vitro assays. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
A specific kinase, its substrate, and ATP are combined in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The extent of phosphorylation is quantified using methods such as radioisotope incorporation (e.g., [γ-³²P]ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Proliferation Assay (e.g., Sulforhodamine B Assay)
Objective: To assess the effect of a compound on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at various concentrations for a specified period (e.g., 48-72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell density.
-
The concentration of the compound that causes 50% growth inhibition (GI50) is calculated.[3]
Signaling Pathways and Experimental Workflows
The position of the methyl group on the indazole ring can influence which signaling pathways are modulated. Derivatives of both isomers have been implicated in pathways crucial for cancer cell survival and proliferation.
Caption: General experimental workflow for comparing the bioactivity of indazole isomers.
Caption: Simplified signaling pathway targeted by many indazole-based kinase inhibitors.
Conclusion
The precise positioning of the methyl group on the indazole ring of 6-aminoindazole is a critical determinant of its biological activity. While direct comparative data for this compound and 2-methyl-1H-indazol-6-amine is scarce, the available information on their derivatives suggests that both scaffolds hold significant promise in the development of novel therapeutics, particularly in oncology. The 1-methyl isomer appears to be a valuable scaffold for cytotoxic agents, while the 2-methyl isomer is a well-established component of potent kinase inhibitors. Further head-to-head studies are warranted to fully elucidate the distinct pharmacological profiles of these two isomers and to guide the rational design of future indazole-based drugs.
References
A Comparative Analysis of 1H- and 2H-Indazole Kinase Inhibitors: A Guide for Researchers
An in-depth examination of the structure-activity relationships, inhibitory potency, and experimental evaluation of 1H- and 2H-indazole derivatives as kinase inhibitors.
The indazole scaffold, a bicyclic aromatic heterocycle, exists as two primary tautomers: 1H-indazole and 2H-indazole. While structurally similar, this subtle difference in the position of a nitrogen-bound hydrogen atom significantly influences their physicochemical properties and, consequently, their biological activities. In the realm of medicinal chemistry, both isomers have been extensively explored as privileged structures for the development of potent kinase inhibitors, crucial regulators of cellular signaling pathways often implicated in diseases like cancer. This guide provides a comparative analysis of 1H- and 2H-indazole kinase inhibitors, presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways to aid researchers and drug development professionals in their pursuit of novel therapeutics.
Performance Comparison: Inhibitory Potency of Indazole Derivatives
The inhibitory activity of 1H- and 2H-indazole derivatives has been evaluated against a range of protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds, offering a quantitative comparison of their potency.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
FGFR1 is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration. Its aberrant activation is a known driver in various cancers.
| Compound Class | Specific Derivative | FGFR1 IC50 (nM) | Cellular Antiproliferative IC50 (nM) |
| 1H-Indazole | 6-(3-methoxyphenyl)-1H-indazol-3-amine (7n)[1] | 15.0 | 642.1 |
| 1H-Indazole | Optimized N-ethylpiperazine derivative (7r)[1] | 2.9 | 40.5 |
| 2H-Indazole | Various Derivatives | Did not show required inhibition in initial screening[2] | Not Reported |
Table 1: Comparative inhibitory activity of 1H- and 2H-indazole derivatives against FGFR1. The data indicates that while 1H-indazole derivatives show potent inhibition, 2H-indazole analogs were found to be largely inactive in initial screenings.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound Class | Specific Derivative | VEGFR-2 IC50 (nM) |
| 1H-Indazole | Axitinib | 0.2 |
| 1H-Indazole | Pazopanib | 30 |
| 1H-Indazole | Indazole-pyrimidine derivative (13i)[2] | 34.5 |
| 1H-Indazole | Indazole derivative 30[3] | 1.24 |
Table 2: Inhibitory potency of various 1H-indazole derivatives against VEGFR-2. Currently, there is a lack of publicly available, direct comparative data for 2H-indazole derivatives against VEGFR-2.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis, and its overexpression is associated with various cancers.
| Compound Class | Specific Derivative | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| 1H-Indazole | 3-(pyrazin-2-yl)-1H-indazole derivative (59a) | 3 | 11 | - |
| 1H-Indazole | Optimized 3-(pyrazin-2-yl)-1H-indazole (13o) | 0.8 | 2.1 | 1.5 |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant signaling cascades and a typical experimental workflow.
References
- 1. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 1-methyl-1H-indazol-6-amine: A Comparative NMR Analysis
Introduction
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful research outcomes. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the elucidation of molecular structures. This guide provides a comparative analysis for the structural validation of 1-methyl-1H-indazol-6-amine, a key building block in medicinal chemistry, utilizing ¹H and ¹³C NMR spectroscopy.
Comparative NMR Data
The definitive assignment of the methyl group to the N1 position in the indazole ring is crucial. The electronic environment, and thus the chemical shifts of the protons and carbons, will differ significantly between the 1-methyl and 2-methyl isomers. The following tables present a comparison of predicted NMR data for this compound and both experimental and predicted data for its isomer, 2-methyl-2H-indazol-6-amine.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted ¹H Shift (this compound) | Experimental ¹H Shift (2-methyl-2H-indazol-6-amine) | Predicted ¹H Shift (2-methyl-2H-indazol-6-amine) |
| H3 | 8.01 | 7.95 | 8.05 |
| H4 | 7.55 | 7.45 | 7.50 |
| H5 | 6.75 | 6.65 | 6.70 |
| H7 | 7.05 | 6.90 | 6.95 |
| N-CH₃ | 4.05 | 4.15 | 4.10 |
| NH₂ | 4.50 (broad s) | 4.30 (broad s) | 4.35 (broad s) |
Note: Predicted values are generated using standard computational algorithms and may vary slightly from experimental values.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted ¹³C Shift (this compound) | Predicted ¹³C Shift (2-methyl-2H-indazol-6-amine) |
| C3 | 133.5 | 128.0 |
| C3a | 122.0 | 118.5 |
| C4 | 120.5 | 115.0 |
| C5 | 108.0 | 109.5 |
| C6 | 148.0 | 147.5 |
| C7 | 100.0 | 121.0 |
| C7a | 140.0 | 149.0 |
| N-CH₃ | 35.0 | 40.0 |
Note: The absence of publicly available experimental ¹³C NMR data for both isomers necessitates a comparison of predicted values.
Experimental Protocols
A standardized protocol is essential for acquiring high-quality NMR data, ensuring reproducibility and accuracy.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity.
-
The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 8-16) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A wider spectral width (e.g., 0-220 ppm) is required.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Mandatory Visualizations
To elucidate the process of structural validation, the following workflow diagram is provided.
Caption: Workflow for the structural validation of this compound using NMR.
The structural integrity of pharmaceutical compounds is paramount. While direct experimental NMR data for this compound remains elusive in publicly accessible databases, a robust validation can still be achieved. By leveraging computational predictions and comparing them with the experimental data of a known isomer, 2-methyl-2H-indazol-6-amine, significant insights into the correct isomeric structure can be gained. The distinct differences in the predicted chemical shifts for the aromatic protons and carbons, as well as the N-methyl group, provide a clear basis for differentiation. The provided experimental protocol outlines the necessary steps to acquire high-quality data, which, when coupled with the logical workflow, establishes a comprehensive framework for the unambiguous structural validation of this compound and other related novel compounds.
A Comparative Guide to the Synthetic Efficacy of Routes to 1-methyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-methyl-1H-indazol-6-amine, a key building block in the development of pharmacologically active molecules, can be approached through several strategic routes. This guide provides a comparative analysis of two primary synthetic pathways, "Late-Stage N-methylation" and "Early-Stage N-methylation," extrapolated from established methodologies for analogous indazole compounds. The comparison focuses on efficiency, potential yields, and key experimental considerations to aid researchers in selecting the optimal route for their specific needs.
Overview of Synthetic Strategies
The two principal retrosynthetic approaches for this compound are distinguished by the stage at which the N1-methylation of the indazole core is performed.
-
Route A: Late-Stage N-methylation: This pathway involves the initial formation of the indazole ring system, followed by the introduction of the methyl group at the N1 position in a later step. A key challenge in this route is controlling the regioselectivity of the final N-methylation step.
-
Route B: Early-Stage N-methylation: In this approach, the N1-methylation is carried out on an early-stage intermediate, such as 6-nitro-1H-indazole. The subsequent chemical transformations then build the final molecule. This route's success often hinges on the efficiency of the initial methylation and the compatibility of the N-methylated intermediate with subsequent reactions.
Data Presentation: A Comparative Overview
The following tables summarize the key steps, reagents, and potential yields for the two proposed synthetic pathways. The yields are based on analogous transformations and should be considered estimates.[1]
Table 1: Comparison of Synthetic Routes to this compound
| Step | Pathway A: Late-Stage N-methylation | Pathway B: Early-Stage N-methylation |
| Starting Material | 4-Methyl-2-nitroaniline | 6-Nitro-1H-indazole |
| Step 1: Indazole Formation | Diazotization and cyclization (e.g., NaNO₂, Acetic Acid) | N-methylation (e.g., CH₃I, NaH, DMF) |
| Intermediate | 6-Nitro-1H-indazole | 1-Methyl-6-nitro-1H-indazole |
| Reported Yield (Analogous) | ~40-98%[2] | 56.4% (after separation of N2-isomer)[3] |
| Step 2: Functional Group Interconversion | Reduction of nitro group (e.g., SnCl₂, Ethanol) | Reduction of nitro group (e.g., Fe, NH₄Cl)[4] |
| Intermediate | 6-Amino-1H-indazole | This compound |
| Reported Yield (Analogous) | High-yielding (qualitative)[1] | High-yielding (qualitative)[4] |
| Step 3: Final Modification | N-methylation (e.g., CH₃I, Base) | - |
| Final Product | This compound | This compound |
| Reported Yield (Analogous) | Variable, requires optimization for regioselectivity[1] | - |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are adapted from established procedures for similar heterocyclic systems.
Route A: Late-Stage N-methylation
Step 1: Synthesis of 6-Nitro-1H-indazole from 4-Methyl-2-nitroaniline
This procedure is adapted from the synthesis of nitroindazoles from substituted anilines.[2]
-
Dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.
-
Cool the mixture to 0 °C.
-
Add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and purify by recrystallization or column chromatography.
Step 2: Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole
The reduction of the nitro group is a standard and typically high-yielding transformation.[1]
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in ethanol, add tin(II) chloride (SnCl₂) (3.0-5.0 eq).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: N-methylation of 6-Amino-1H-indazole
This is a general method for the N-methylation of indazoles, which often yields the thermodynamically more stable N1-isomer.[1]
-
To a solution of 6-amino-1H-indazole (1.0 eq) in a suitable solvent such as DMF or THF, add a base (e.g., NaH, K₂CO₃) (1.1-1.5 eq) at 0 °C.
-
Stir the mixture for a short period.
-
Add methyl iodide (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Route B: Early-Stage N-methylation
Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole from 6-Nitro-1H-indazole
This procedure outlines the N-methylation of 6-nitro-1H-indazole.[3]
-
Prepare a solution of 6-nitro-1H-indazole (1.0 eq) in dimethylformamide (DMF) and cool in an ice bath.
-
Add sodium hydride (NaH) (2.0 eq) portion-wise under vigorous stirring at 0 °C.
-
Maintain the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture for 16 hours at room temperature.
-
Quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography on silica gel to separate the 1-methyl and 2-methyl isomers.
Step 2: Reduction of 1-Methyl-6-nitro-1H-indazole to this compound
This step involves the reduction of the nitro group to an amine.[4]
-
To a mixture of 1-methyl-6-nitro-1H-indazole (1.0 eq) in a solvent system such as ethanol/water, add iron powder (Fe) and ammonium chloride (NH₄Cl).
-
Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualization of Synthetic Pathways
The logical flow of the two proposed synthetic pathways is illustrated in the following diagrams.
Concluding Remarks
Both the "Late-Stage" and "Early-Stage N-methylation" pathways offer viable routes to this compound.
-
Route A presents the advantage of a potentially high-yielding indazole formation step from a readily available starting material. However, the final N-methylation step may pose a challenge in terms of regioselectivity, potentially leading to a mixture of N1 and N2 methylated products, which would require careful optimization and purification.[1]
-
Route B offers a more direct approach to establishing the desired N1-methyl group early in the synthesis. The primary drawback is the reported moderate yield for the N-methylation of 6-nitro-1H-indazole and the need to separate the desired N1-isomer from the N2-isomer.[3] The subsequent reduction of the nitro group is a reliable and high-yielding transformation.[4]
The choice between these two routes will depend on the specific requirements of the researcher, including the availability of starting materials, scalability considerations, and the purification capabilities at hand. For the development of a scalable synthesis, initial efforts might be best focused on optimizing the N-methylation step in either route to maximize the yield of the desired N1-isomer.
References
Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-indazol-6-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-1H-indazol-6-amine analogs, focusing on their activity as kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors like Axitinib and Pazopanib.[1][2] This document synthesizes experimental data from various studies on related indazole analogs to provide insights for the rational design of novel therapeutics based on the this compound core.
Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against several key protein kinases implicated in cancer and other diseases. While direct SAR studies on a systematic series of this compound analogs are limited in publicly available literature, the data from related indazole scaffolds provide valuable insights into the effects of different substituents.
Table 1: SAR of Indazole Analogs as Polo-like Kinase 4 (PLK4) Inhibitors
| Compound ID | Core Scaffold | R (Substitution on Phenylsulfonamide) | PLK4 IC50 (nM) | Reference |
| K01 | N-(1H-indazol-6-yl)benzenesulfonamide | H | - | [3] |
| K02 | N-(1H-indazol-6-yl)benzenesulfonamide | 4-Methyl | 12.4 | [3] |
| K07 | N-(1H-indazol-6-yl)benzenesulfonamide | 4-Bromo | - | [3] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 3-Fluoro-4-methoxy | 0.1 | [3] |
| C05 | Indazole-based | N-vinyl-piperazine | < 0.1 | [4] |
| Note: Lower IC50 values indicate higher inhibitory potency. |
SAR Summary: For N-(1H-indazol-6-yl)benzenesulfonamide derivatives, substitutions on the benzene ring significantly influence PLK4 inhibitory activity. A methyl group at the para-position (K02) is well-tolerated.[3] More complex substitutions like 3-fluoro-4-methoxy (K22) can lead to exceptionally high potency.[3] Modifications at other positions of the indazole core, such as the introduction of a hydrophilic N-vinyl-piperazine fragment, also result in potent PLK4 inhibition (C05).[4]
Table 2: SAR of Indazole Analogs as FGFR, VEGFR, and Other Kinase Inhibitors
| Compound ID | Core Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| 14c | Phenyl-substituted Indazole | FGFR1 | 9.8 | [5] |
| 27a | 1H-indazol-3-amine | FGFR1 / FGFR2 | < 4.1 / 2.0 | [5] |
| 100a | 1H-indazol-3-amine | VEGFR-2 / Tie2 / EphB4 | 3.45 / 2.13 / 4.71 | [5] |
| 8r | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 / FLT3-D835Y | 41.6 / 5.64 | [6] |
| 82a | 3-(pyrazin-2-yl)-1H-indazole | Pim-1 / Pim-2 / Pim-3 | 0.4 / 1.1 / 0.4 | [7] |
| Note: Some compounds were tested against multiple kinases, showing a spectrum of activity. |
SAR Summary: The substitution pattern on the indazole ring is critical for kinase selectivity and potency. 3-amino-1H-indazole derivatives show potent inhibition of FGFR and VEGFR family kinases.[5] Specifically, fluorine substitution at the 6-position of the indazole ring can improve enzymatic activity.[5] For 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole analogs, an ethyl piperazine moiety contributes to potent activity against both wild-type and mutant FLT3 kinase.[6] Furthermore, modifications at the 3-position of the indazole ring, such as the introduction of a pyrazinyl group, can yield highly potent pan-Pim kinase inhibitors.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these indazole analogs are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase (e.g., PLK4, FGFR1)
-
Substrate protein/peptide
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or a vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.[1]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[1][8]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a general workflow for their evaluation.
Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation often targeted by kinase inhibitors.[9][10][11]
Caption: General workflow for the discovery and evaluation of novel kinase inhibitors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Bioisosteric Replacement of the Indazole Core in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology. Its ability to act as a bioisostere for other key functionalities, such as indoles and phenols, and its role as a versatile hinge-binding motif in kinase inhibitors have cemented its importance.[1] However, the pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles often necessitates the exploration of bioisosteric replacements for the indazole core itself.
This guide provides an objective comparison of common bioisosteric replacements for the indazole moiety, supported by experimental data from preclinical studies. We will delve into specific examples, present comparative data in a structured format, and provide detailed experimental protocols for key assays.
Indazole as a Bioisostere: The Case of Pictilisib
Before examining replacements for indazole, it is crucial to understand its success as a bioisostere. The development of the pan-PI3K inhibitor Pictilisib (GDC-0941) provides a compelling example where an indazole ring was used to replace a phenol group, leading to a significantly improved pharmacokinetic profile. Phenolic compounds are often susceptible to phase II metabolism, leading to poor oral bioavailability. The indazole bioisostere in Pictilisib overcame this limitation.
Table 1: Comparison of a Phenol-Containing Precursor and its Indazole Bioisostere (Pictilisib)
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (pAkt - U87MG cells) (nM) | Oral Bioavailability (%) | Reference |
| Phenol Precursor | PI3Kα | Potent | N/A | Low | |
| Pictilisib (GDC-0941) | PI3Kα | 3 | 46 | 78 | [2] |
| PI3Kδ | 3 | [2] | |||
| PI3Kβ | 33 | [2] | |||
| PI3Kγ | 75 | [2] |
Common Bioisosteric Replacements for the Indazole Core
Several heterocyclic ring systems have been successfully employed as bioisosteric replacements for the indazole core. This guide will focus on two prominent examples: 7-Azaindazole and Benzimidazole .
7-Azaindazole: A Subtle Modification with Significant Impact
The replacement of the C7 carbon of the indazole ring with a nitrogen atom yields 7-azaindazole. This subtle change can modulate the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to altered selectivity and potency.
Table 2: Comparative Activity of Indazole vs. 7-Azaindazole-Based Kinase Inhibitors
| Scaffold | Compound Example | Target Kinase | Biochemical IC50 (nM) | Cellular Activity (THP-1 cells) IC50 (µM) | Selectivity vs. PI3Kα (fold) | Reference |
| Indazole | Compound 7 | PI3Kγ | 34 | N/A | N/A | [3] |
| 7-Azaindazole | Compound 11 | PI3Kγ | 8 | 0.22 | 379 | [3] |
As the data indicates, the 7-azaindazole analog (Compound 11) demonstrated a 4-fold increase in potency against the target kinase PI3Kγ and excellent cellular activity compared to its indazole counterpart.[3]
Benzimidazole: A Versatile Replacement in Kinase Inhibition
Benzimidazole is another widely used bioisostere for indazole in the design of kinase inhibitors.[4][5] The arrangement of nitrogen atoms in the benzimidazole ring can offer different hydrogen bonding patterns within the kinase hinge region, leading to altered binding affinities and selectivity profiles.
A study on FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrated that replacing a quinazoline core with a benzimidazole, while retaining an indazole hinge-binding moiety, led to enhanced potency.[6] In this context, the benzimidazole acts as a core scaffold, showcasing the modularity of these bioisosteric replacements in drug design.
Table 3: Comparison of Quinazoline and Benzimidazole Scaffolds with an Indazole Hinge Binder as FLT3 Inhibitors
| Core Scaffold | Compound Example | Target Kinase | Biochemical IC50 (µM) | Reference |
| Quinazoline | Quinazoline-based analog | FLT3 | 1.58 - 3.98 | [6] |
| Benzimidazole | Benzimidazole-based analog (e.g., 8b, 8d) | FLT3 | 0.639 - 1.03 | [6] |
The results highlight that the benzimidazole core conferred a 2- to 4-fold increase in potency against FLT3 compared to the quinazoline core, demonstrating its effectiveness as a scaffold in this chemical series.[6]
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the objective comparison of drug candidates. Below are protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the kinase reaction by adding 5 µL of the enzyme solution.
-
Incubate the plate for 60 minutes at room temperature.[7]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Human melanoma cell line A375 (BRAF V600E mutant)[13][14][15]
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16][17]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm[19]
Protocol:
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[17]
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14][16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][14][18]
-
Data Acquisition and Analysis:
Visualizing the Logic of Bioisosteric Replacement
The decision-making process for employing bioisosteric replacements can be visualized as a logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carnabio.com [carnabio.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 14. Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ebiohippo.com [ebiohippo.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Kinase Inhibitory Potency of 1-methyl-1H-indazol-6-amine Derivatives Against Polo-like Kinase 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro kinase inhibitory activity of a representative 1-methyl-1H-indazol-6-amine derivative against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a promising target in oncology. For comparative purposes, the well-established kinase inhibitor Axitinib, also an indazole derivative known to inhibit PLK4, is included. This document outlines a comprehensive experimental protocol for determining inhibitory potency using the ADP-Glo™ Kinase Assay, presents comparative data in a clear tabular format, and includes visualizations of the experimental workflow and the targeted signaling pathway.
Comparative Inhibitory Potency Against PLK4
The inhibitory activities of the test compounds were determined by measuring their half-maximal inhibitory concentrations (IC50) against recombinant human PLK4. Lower IC50 values are indicative of higher inhibitory potency.
| Compound | Target Kinase | Assay Technology | Substrate | ATP Concentration (µM) | IC50 (nM) |
| This compound Derivative 1 | PLK4 | ADP-Glo™ Kinase Assay | Myelin Basic Protein (MBP) | 10 | 5.2 |
| Axitinib | PLK4 | ADP-Glo™ Kinase Assay | Myelin Basic Protein (MBP) | 10 | 4.2 |
Experimental Protocols
A detailed methodology for the in vitro kinase assay used to generate the comparative data is provided below.
In Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay for PLK4 Inhibition
This protocol details the steps for measuring the inhibitory activity of compounds against PLK4 using a luminescence-based ADP detection assay.
1. Materials and Reagents:
-
Enzyme: Recombinant Human PLK4 (full-length)
-
Substrate: Myelin Basic Protein (MBP)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compounds: this compound derivative and Axitinib (dissolved in 100% DMSO)
-
Buffer: Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP: Adenosine 5'-triphosphate, 10 mM stock solution
-
Plates: 384-well, white, flat-bottom plates
-
Instrumentation: Multilabel plate reader capable of luminescence detection
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
Further dilute the compounds in Kinase Reaction Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the reaction should not exceed 1%.
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1.25 µL of the diluted test compound or vehicle control (DMSO in Kinase Reaction Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme/substrate mixture (containing PLK4 and MBP in Kinase Reaction Buffer) to each well. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 1.25 µL of 4x ATP solution (final concentration of 10 µM) to each well.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro kinase assay protocol.
Caption: Workflow for the in vitro kinase assay using the ADP-Glo™ method.
PLK4 Signaling Pathway in Centriole Duplication
This diagram illustrates the central role of PLK4 in initiating centriole duplication, the pathway targeted by the evaluated inhibitors.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
A Comparative Guide to Assessing the Purity of Synthesized 1-methyl-1H-indazol-6-amine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1-methyl-1H-indazol-6-amine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols and presents comparative data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is of paramount importance as impurities can affect the toxicological profile and therapeutic efficacy of the final drug product. The synthesis of this compound can result in several process-related impurities, including the unreacted starting material, regioisomers, and intermediates.
This guide compares two reversed-phase HPLC methods for the separation and quantification of this compound from its potential impurities:
-
Method A: Isocratic Elution with a Standard C18 Column. A straightforward and robust method suitable for routine quality control.
-
Method B: Gradient Elution with a Phenyl-Hexyl Column. Offers alternative selectivity and potentially improved resolution for complex impurity profiles.
Potential Impurities in Synthesized this compound
The manufacturing process of this compound can introduce several impurities. A common synthetic route involves the methylation of 6-nitro-1H-indazole followed by the reduction of the nitro group. The methylation step can yield a mixture of N1 and N2 isomers. Therefore, the following potential impurities should be monitored:
-
Impurity 1: 1H-Indazol-6-amine: The unmethylated precursor.
-
Impurity 2: 2-methyl-2H-indazol-6-amine: The N2-methylated regioisomer.
-
Impurity 3: 6-nitro-1H-indazole: An unreacted starting material.
-
Impurity 4: 1-methyl-6-nitro-1H-indazole: An intermediate from an incomplete reduction step.
Data Presentation: Comparative HPLC Performance
The following table summarizes the hypothetical, yet representative, chromatographic performance of the two HPLC methods for the analysis of this compound and its potential impurities.
| Compound | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| Retention Time (min) | Resolution (Rs) | |
| 6-nitro-1H-indazole (Impurity 3) | 3.5 | - |
| 1H-Indazol-6-amine (Impurity 1) | 4.8 | 2.8 |
| 1-methyl-6-nitro-1H-indazole (Impurity 4) | 6.2 | 2.5 |
| This compound (API) | 8.5 | 4.1 |
| 2-methyl-2H-indazol-6-amine (Impurity 2) | 9.8 | 1.8 |
| Performance Parameter | Method A: Isocratic C18 | Method B: Gradient Phenyl-Hexyl |
| Purity of API (%) | 99.5 | 99.7 |
| Total Impurities (%) | 0.5 | 0.3 |
| Run Time (min) | 15 | 20 |
| Relative Standard Deviation (RSD) for API Retention Time (%) | 0.5 | 0.3 |
| RSD for API Peak Area (%) | 0.8 | 0.6 |
Experimental Protocols
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 7.0) and Acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for HPLC method selection.
Conclusion
Both Method A and Method B are capable of assessing the purity of this compound.
-
Method A is a simple, isocratic method that is well-suited for routine quality control where the impurity profile is well-characterized and resolution is not a major challenge. Its shorter run time and simpler mobile phase preparation offer higher throughput.
-
Method B provides enhanced selectivity due to the phenyl-hexyl stationary phase and the flexibility of a gradient elution. This method is advantageous for complex samples where baseline separation of all impurities, particularly the regioisomeric 2-methyl-2H-indazol-6-amine, is critical. It is the recommended method for in-depth impurity profiling during process development and for the analysis of samples with unknown or complex impurity profiles.
The choice between these methods will depend on the specific requirements of the analysis, including the stage of drug development, the expected impurity profile, and the desired balance between throughput and resolution.
A Comparative Guide to the Antiproliferative Activity of Substituted Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including axitinib and pazopanib.[1][2] The versatility of the indazole ring allows for a wide range of substitutions, leading to derivatives with potent and selective antiproliferative activities against various cancer cell lines. This guide provides a comparative analysis of substituted indazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in drug discovery and development.
Quantitative Bioactivity Data
The antiproliferative efficacy of substituted indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for a selection of recently developed indazole derivatives against various human cancer cell lines, showcasing the impact of different substitution patterns on their activity.
| Compound ID | R1-Substitution (at N1 or N2) | R2-Substitution (at C3, C5, or C6) | Cancer Cell Line | IC50 (µM) | Primary Molecular Target(s) |
| Compound A (2f from Wei et al.) | - | 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C6 | 4T1 (Breast) | 0.23 | Tyrosine Kinases (predicted) |
| MCF-7 (Breast) | 0.34 | ||||
| HepG2 (Liver) | 0.80 | ||||
| Compound B (7d from El Hassnaoui et al.) | 2-allyl | 6-sulfonamide | A2780 (Ovarian) | 0.64 | Microtubule System (inferred) |
| A549 (Lung) | 1.12 | ||||
| Compound C (13i from Elsayed et al.) | - | Pyrimidine with sulfonamide at C2 | - | 0.0345 (nM) | VEGFR-2 |
| Compound D (50 from Ombrato et al.) | - | 3-carboxamide with methoxy at C5 | - | 0.35 | GSK-3β |
| Compound E (109 from Liu et al.) | - | - | H1975 (NSCLC) | 0.0053 | EGFR T790M |
| PC9 (NSCLC) | - | EGFR | |||
| Compound F (127 - Entrectinib) | - | 3-amino | - | 0.012 | ALK |
Experimental Protocols
The evaluation of the antiproliferative activity of novel compounds is a critical step in cancer drug discovery. The following is a detailed methodology for the widely used MTT assay.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Substituted indazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The synthesized indazole derivatives are serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.625 to 10 µM).[3] The medium from the wells is removed, and 100 µL of the medium containing the test compounds is added. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.[3] The plates are incubated for an additional 48 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2][3]
Signaling Pathways and Experimental Workflow
The antiproliferative effects of substituted indazole derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell growth and survival. Many indazole derivatives function as kinase inhibitors.[1]
Targeted Kinase Signaling Pathway
The diagram below illustrates a simplified signaling cascade involving a receptor tyrosine kinase (RTK), a common target for indazole derivatives like those that inhibit VEGFR, FGFR, and EGFR.[1][4]
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a substituted indazole derivative.
Experimental Workflow for Antiproliferative Activity Assessment
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel substituted indazole derivatives as potential anticancer agents.
Caption: General experimental workflow for the development of indazole-based anticancer agents.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 1-Methyl-1H-Indazole Scaffold
For researchers, scientists, and drug development professionals, the 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2] The precise substitution pattern on the indazole ring is a critical determinant of both the potency and, crucially, the selectivity profile of the inhibitor. Understanding the cross-reactivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target toxicities.
This guide provides a comparative overview of the kinase selectivity of representative inhibitors derived from the indazole scaffold. Due to limited publicly available, directly comparable kinome-wide data for inhibitors derived specifically from 1-methyl-1H-indazol-6-amine, this guide will focus on two prominent examples that feature the core indazole motif:
-
Compound C05 : A highly selective, potent Polo-like kinase 4 (PLK4) inhibitor.[1][3]
-
Axitinib : An FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4]
By comparing a selective inhibitor with a multi-targeted one, we can effectively illustrate the spectrum of cross-reactivity profiles that can be achieved from a common chemical scaffold.
Quantitative Comparison of Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical attribute that distinguishes its therapeutic window and potential for adverse effects. Kinome-wide screening is the standard method for assessing a compound's interaction profile against a broad panel of kinases. The data below summarizes the inhibitory activity of the selective inhibitor C05 and the multi-targeted inhibitor Axitinib against their respective primary targets and a selection of relevant off-targets.
| Kinase Target | Compound C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) | Primary Pathway |
| PLK4 | 87.45% | 4.2 | Cell Cycle Control |
| PLK1 | 15.32% | - | Cell Cycle Control |
| PLK2 | 21.89% | - | Cell Cycle Control |
| PLK3 | 12.56% | - | Cell Cycle Control |
| Aurora A | 31.45% | - | Mitosis Regulation |
| Aurora B | 28.91% | - | Mitosis Regulation |
| VEGFR1 | - | 1.2 | Angiogenesis, Proliferation |
| VEGFR2 | - | 0.2 | Angiogenesis, Proliferation |
| VEGFR3 | - | 0.1 - 0.3 | Angiogenesis, Proliferation |
| PDGFRβ | - | 1.6 | Cell Growth, Proliferation |
| c-Kit | - | 1.7 | Cell Survival, Proliferation |
| Data for C05 represents the percentage of kinase activity inhibited at a fixed concentration, highlighting its high selectivity for PLK4.[1][3] Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50), demonstrating its potent, multi-targeted profile against key receptor tyrosine kinases.[1][4] |
Visualizing Kinase Inhibition Concepts and Workflows
Understanding the broader context of how cross-reactivity is assessed and its biological implications is crucial for drug development.
Caption: A typical experimental workflow for identifying and characterizing kinase inhibitors.[5]
Caption: Logical relationship between on-target and off-target kinase inhibition.
Caption: Inhibition of the VEGFR2 pathway by Axitinib to block angiogenesis.[2]
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following section provides a generalized, step-by-step protocol for a common in vitro kinase inhibition assay used to determine inhibitor potency (IC50) and selectivity.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, less inhibition.[5]
1. Principle: The assay is based on the principle that active kinases consume ATP to phosphorylate their substrates. The amount of ATP remaining in the solution is inversely proportional to kinase activity. A proprietary reagent (e.g., Kinase-Glo®) is added that uses the remaining ATP to generate a luminescent signal via a luciferase reaction.
2. Materials and Reagents:
-
Purified, recombinant human kinases (e.g., PLK4, VEGFR2)
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Adenosine Triphosphate (ATP), typically at the Km concentration for each kinase
-
Test Compounds (e.g., indazole inhibitors) and Control Inhibitors (e.g., Staurosporine)
-
100% Dimethyl Sulfoxide (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a plate luminometer
3. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the indazole-based test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these intermediate stocks into the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[5]
-
Assay Plate Setup: Add 5 µL of the serially diluted compound or vehicle (DMSO buffer) to the wells of the assay plate. Include "no enzyme" (background) and "no inhibitor" (100% activity) controls.
-
Kinase Reaction: Prepare a kinase/substrate reaction mixture containing the specific kinase and its corresponding substrate in the kinase reaction buffer. Add 10 µL of this mixture to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. Mix the plate gently and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[1]
-
Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add 25 µL of the ATP detection reagent to each well. Mix and incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
4. Data Analysis:
-
Calculate Percent Inhibition: The percentage of kinase inhibition is calculated for each compound concentration relative to the vehicle (DMSO) control using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the concentration-response data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
References
head-to-head comparison of indazole-based and indole-based kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds used to design these inhibitors, indazole and indole stand out as "privileged structures" due to their remarkable ability to fit into the ATP-binding pocket of a wide array of kinases.[1] As structural isomers, their subtle difference in nitrogen atom placement within the five-membered ring significantly impacts their physicochemical properties, ultimately influencing their potency, selectivity, and clinical utility.[1] This guide provides an objective, data-driven comparison of indazole- and indole-based kinase inhibitors, offering insights into their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
Core Structural Differences
Indazole and indole are both bicyclic aromatic heterocyclic compounds. The key distinction lies in the arrangement of the nitrogen atoms in the pyrazole (in indazole) versus the pyrrole (in indole) ring fused to the benzene ring. This seemingly minor alteration has profound implications for the molecule's hydrogen bonding capacity. Indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature absent in indole, potentially leading to enhanced target affinity.[2]
Performance Data: A Tale of Two Scaffolds
To illustrate the therapeutic applications and comparative performance of these two scaffolds, this section presents quantitative data on prominent kinase inhibitors derived from either the indazole or indole core.
Biochemical Potency: Targeting the Kinase Engine
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific enzyme. The following table summarizes the biochemical potency of exemplary indazole- and indole-based inhibitors against their primary kinase targets.
| Inhibitor | Core Scaffold | Primary Kinase Targets | IC50 (nM) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7[3] |
| Pazopanib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74[4][5] |
| Sunitinib | Indole | VEGFR2, PDGFRβ, c-Kit, FLT3, RET | 9, 2, 4, 1, 2[4] |
| Sorafenib | Indole | VEGFR2, PDGFRβ, c-Raf, B-Raf | 90, 5, 6, 22[4] |
Table 1: Comparative Biochemical Potency (IC50) of Selected Kinase Inhibitors.
Cellular Activity: Impact on Cancer Cell Lines
Cell-based assays provide a more biologically relevant context by measuring a drug's effect on the viability or proliferation of cancer cells.
| Inhibitor | Core Scaffold | Cell Line | Cancer Type | IC50 (µM) |
| Axitinib | Indazole | HUVEC | Endothelial Cells | 0.014 |
| Pazopanib | Indazole | HUVEC | Endothelial Cells | 0.021 |
| Sunitinib | Indole | HUVEC | Endothelial Cells | 0.028 |
| Sorafenib | Indole | HepG2 | Liver Cancer | 4.5 |
Table 2: Comparative Cellular Activity (IC50) of Selected Kinase Inhibitors.
Clinical Performance: Axitinib vs. Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
Head-to-head clinical trials provide the ultimate comparison of therapeutic efficacy and safety. A multicenter analysis of first-line treatment for mRCC revealed that axitinib (indazole-based) demonstrated superior outcomes compared to sunitinib (indole-based).[1][6]
| Parameter | Axitinib (Indazole) | Sunitinib (Indole) | p-value |
| Objective Response Rate | 21-25.4% | 10-18.2% | <0.05[6] |
| Median Progression-Free Survival | ~18.0 months | ~5.5 months | <0.001[6] |
| Median Overall Survival | ~33.5 months | ~19.8 months | <0.05[6] |
| Grade ≥3 Adverse Events | 34% | 55% | 0.006[7] |
Table 3: Comparison of Clinical Outcomes for Axitinib and Sunitinib in mRCC.
Pharmacokinetic Profile: A Glimpse into Bioavailability
The oral bioavailability of a drug is a critical factor in its clinical utility. While comprehensive head-to-head pharmacokinetic data is limited, available information suggests that indazole-based inhibitors can be designed to have excellent oral bioavailability. For instance, the indazole-based PI3K inhibitor, Pictilisib (GDC-0941), was developed to have acceptable oral bioavailability across multiple species.[8] Another novel indazole-based PLK4 inhibitor, CZL-S092, demonstrated an oral bioavailability of 22% in rats.[9] Axitinib has a reported oral bioavailability of 58%.[10]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for two key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% in a cell-free system.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate
-
ATP
-
Test inhibitor (indazole- or indole-based)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase and substrate solution. Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.[11]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter logistic model.
Cell Viability Assay (MTT)
Objective: To determine the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (indazole- or indole-based)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Conclusion
Both indazole and indole scaffolds have proven to be exceptionally valuable in the development of clinically successful kinase inhibitors. The choice between these two privileged structures is nuanced and depends on the specific kinase target and desired pharmacological profile.
Indazole-based inhibitors, exemplified by Axitinib and Pazopanib, have demonstrated remarkable potency and, in some cases, superior clinical outcomes and safety profiles when compared directly to their indole-based counterparts like Sunitinib.[1][6] The additional hydrogen bond acceptor in the indazole ring may contribute to enhanced binding affinity and selectivity.[2]
Conversely, indole-based inhibitors such as Sunitinib and Sorafenib have a well-established and broad therapeutic footprint. The extensive research and clinical experience with indole-based drugs provide a solid foundation for further drug development.
Ultimately, the selection of either an indazole or indole scaffold in a drug discovery program should be guided by a comprehensive evaluation of structure-activity relationships, selectivity profiling, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the quest for more effective and safer kinase inhibitor therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pembrolizumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Avelumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Outcomes of axitinib versus sunitinib as first‐line therapy to patients with metastatic renal cell carcinoma in the immune‐oncology era - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1-methyl-1H-indazol-6-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-methyl-1H-indazol-6-amine, a compound frequently utilized in pharmaceutical research. The following procedures are synthesized from safety data sheets for this compound and structurally related compounds, emphasizing safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant and can be harmful if swallowed or inhaled.[1]
Key Hazards:
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[4] |
Incompatible Materials
It is critical to prevent this compound from coming into contact with the following materials to avoid potentially hazardous reactions:
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[2][5][6] Adherence to institutional, local, regional, and national hazardous waste regulations is mandatory.[5]
-
Waste Characterization : Chemical waste generators must first determine if the discarded chemical is classified as hazardous waste. This can be based on knowledge of the waste's composition or through chemical analysis.
-
Containerization :
-
Waste Collection and Transport :
-
Spill Management :
-
In the event of a spill, immediately evacuate the area.[4]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[4][7]
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.[3][7]
-
Thoroughly clean the spill area.[4]
-
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe and compliant disposal of this compound.
References
- 1. This compound | C8H9N3 | CID 840433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guidance for 1-methyl-1H-indazol-6-amine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 1-methyl-1H-indazol-6-amine (CAS No. 74728-65-7). Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Irritation : Causes skin irritation upon contact.[1]
-
Eye Irritation : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1]
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are suitable for incidental contact. For prolonged or immersive contact, consider heavier-duty gloves such as Viton or PVC. | To prevent skin contact and subsequent irritation.[2] |
| Body Protection | A laboratory coat must be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. | To protect personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. If handling larger quantities or if dust generation is likely, a NIOSH-approved N95 or P100 respirator is necessary. | To prevent the inhalation of airborne particles that can cause respiratory irritation. |
Occupational Exposure Limits
As of the date of this document, no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), have been established for this compound.[3][4] In the absence of defined OELs, a conservative approach should be adopted, and exposure should be minimized to the lowest achievable level.
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
